Ravuconazole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-TWYZKROBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ravuconazole-d4: A Technical Guide for Researchers
For research, scientific, and drug development professionals, this in-depth guide outlines the synthesis of Ravuconazole-d4, a deuterated analog of the potent triazole antifungal agent, Ravuconazole. This document provides a detailed overview of the synthetic pathway, experimental protocols for key reactions, and a summary of relevant data.
This compound is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical applications. The incorporation of four deuterium atoms onto the terminal benzonitrile ring provides a distinct mass shift, facilitating its use in mass spectrometry-based assays.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a convergent approach, culminating in the condensation of a key chiral thioamide intermediate with a deuterated aromatic building block. The isotopic labels are introduced via the use of 4-(2-bromoacetyl)benzonitrile-d4.
The overall synthetic workflow can be visualized as follows:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.
Synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide (Thioamide Intermediate)
The synthesis of the crucial chiral thioamide intermediate has been reported in the literature. A representative procedure is outlined below.
Materials:
-
(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
-
Hydrogen sulfide (gas or solution in a suitable solvent)
-
Triethylamine
-
Pyridine
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve (2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile in anhydrous pyridine.
-
Add triethylamine to the solution.
-
Bubble hydrogen sulfide gas through the stirred solution at room temperature for a specified period or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (2R,3R)-thioamide intermediate.
Synthesis of this compound
The final step involves the condensation of the thioamide intermediate with the commercially available deuterated building block, 4-(2-bromoacetyl)benzonitrile-d4, via a Hantzsch thiazole synthesis.
Materials:
-
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide
-
4-(2-Bromoacetyl)benzonitrile-d4
-
Anhydrous ethanol
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Dissolve the (2R,3R)-thioamide intermediate in anhydrous ethanol.
-
Add a stoichiometric amount of 4-(2-bromoacetyl)benzonitrile-d4 to the solution.
-
(Optional) Add sodium bicarbonate to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.
Data Presentation
The following tables summarize the key chemical and physical properties of this compound and its immediate precursors. Please note that the quantitative data for the synthesis of this compound are representative examples based on analogous non-deuterated reactions and may vary.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS |
| Molecular Weight | 441.52 g/mol |
| Appearance | Off-white to pale yellow solid |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% (by HPLC) |
Table 2: Key Intermediates for this compound Synthesis
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| (2R,3R)-Thioamide Intermediate | C₁₃H₁₄F₂N₄OS | 312.34 | Chiral core structure |
| 4-(2-Bromoacetyl)benzonitrile-d4 | C₉H₂D₄BrNO | 228.08 | Deuterated thiazole precursor |
Table 3: Representative Reaction Data for this compound Synthesis
| Reaction Step | Starting Materials | Product | Representative Yield (%) | Purity (%) |
| Thioamide Formation | Nitrile Intermediate | Thioamide Intermediate | 75-85 | >95 |
| Thiazole Formation | Thioamide Intermediate, Bromoacetyl-d4 Intermediate | This compound | 60-70 | >98 |
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a well-defined chemical pathway. The logical flow of the key transformations is depicted in the following diagram.
Figure 2: Logical flow of the this compound synthesis.
This technical guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in its preparation for various scientific applications. The provided protocols are based on established chemical principles and the availability of the necessary deuterated starting material. Researchers should always adhere to standard laboratory safety practices when performing these or any other chemical syntheses.
An In-depth Technical Guide to the Chemical Properties of Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Ravuconazole-d4, a deuterated analog of the broad-spectrum antifungal agent Ravuconazole. This document is intended for researchers, scientists, and professionals involved in drug development and analytical sciences who require detailed technical information, including experimental protocols and pathway visualizations.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Ravuconazole. The deuterium labeling makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d4 | [1] |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS | [2] |
| Molecular Weight | 441.49 g/mol | [2][3] |
| CAS Number | 1329499-27-5 | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 158-161°C | [1] |
| Storage Temperature | -20°C Freezer | [1] |
Physicochemical Properties of Ravuconazole (Unlabeled)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇F₂N₅OS | [4] |
| Molecular Weight | 437.5 g/mol | [4][5] |
| CAS Number | 182760-06-1 | [4] |
| UV/Vis. λmax | 285 nm | [4] |
| Purity | ≥98% | [4] |
| Storage Temperature | -20°C | [4] |
Solubility Data of Ravuconazole (Unlabeled)
| Solvent | Solubility | Reference |
| Ethanol | ~5 mg/mL | [4] |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ravuconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[6][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.[6]
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible use of this compound in research. The following sections provide protocols for stability testing and pharmacokinetic analysis.
Stability-Indicating HPLC-DAD Assay for Ravuconazole
This method is designed to separate Ravuconazole from its degradation products, allowing for an accurate assessment of its stability under various stress conditions.[9][10]
Chromatographic Conditions:
Forced Degradation Study Protocol: [10]
-
Preparation of Stock Solution: Prepare a 100 µg/mL solution of Ravuconazole in a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
-
Acid Hydrolysis: Transfer 200 µL of the stock solution to an Eppendorf tube and add 200 µL of 2 M HCl.
-
Alkaline Hydrolysis: Transfer 200 µL of the stock solution to another Eppendorf tube and add 200 µL of 2 M NaOH. Ravuconazole is particularly susceptible to degradation under alkaline conditions.[9]
-
Neutral Hydrolysis: Transfer 200 µL of the stock solution to a third Eppendorf tube and add 200 µL of water.
-
Incubation: Keep the tubes at room temperature for 3 days.
-
Sample Preparation for Injection: Dilute the solutions with 1.6 mL of a mixture of water, acetonitrile, and methanol (4:3:3, v/v/v).
-
Filtration: Filter the samples through a 0.45 µm membrane filter.
-
Injection: Inject the filtered samples into the HPLC system.
Pharmacokinetic Study in Rabbits
The following workflow outlines a typical experimental design for a pharmacokinetic study of Ravuconazole in an animal model. This compound would be used as an internal standard for the quantification of unlabeled Ravuconazole in plasma samples.
Detailed Steps for Plasma Sample Preparation: [11]
-
To 100 µL of plasma sample, add 100 µL of the internal standard solution (this compound in methanol).
-
Vortex the mixture briefly.
-
Add 25 µL of 1.0 M perchloric acid to acidify the sample.
-
Add 400 µL of methanol to precipitate plasma proteins.
-
Centrifuge the mixture at 15,000 x g for 5 minutes.
-
Inject a 30 µL aliquot of the clear supernatant into the HPLC or LC-MS/MS system for analysis.
Pharmacological Data
Pharmacokinetic Parameters of Ravuconazole
Ravuconazole exhibits a long elimination half-life and non-linear pharmacokinetics at higher doses, suggesting saturable clearance mechanisms.[8][12]
| Parameter | Species | Dose | Value | Reference |
| Elimination Half-life (t½) | Rabbit | Single dose | 20.55 - 26.34 h | |
| Human | Not specified | 3.9 - 202 h | [8] | |
| Protein Binding | Human | Not specified | 95.8% - 98% | [8] |
| Oral Bioavailability | Animal models | Not specified | 48% - 74% | [8] |
In Vitro Antifungal Activity of Ravuconazole
Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens.
| Fungal Species | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 0.03 | [13] |
| Candida glabrata | 1 - 2 | [13] |
| Candida krusei | 0.05 - 0.39 | [14] |
| Candida spp. (overall) | 0.025 - 0.39 | [14] |
| Aspergillus fumigatus | Not specified | [14] |
| Trichosporon beigelii | Not specified | [14] |
| Cryptococcus neoformans | Not specified | [14] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Conclusion
This compound serves as an essential tool for the advanced study of its unlabeled counterpart, Ravuconazole. Its use in pharmacokinetic and metabolic studies allows for precise quantification and a deeper understanding of the drug's behavior in biological systems. The provided technical data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this potent antifungal agent.
References
- 1. This compound [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ravuconazole | 170864-29-6 [chemicalbook.com]
- 9. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Ravuconazole-d4 as an Ergosterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ravuconazole is a potent, broad-spectrum triazole antifungal agent that functions by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This technical guide delves into the core mechanism of action of Ravuconazole and its deuterated analog, Ravuconazole-d4. While specific data for this compound is limited in publicly available literature, its mechanism is predicated on that of Ravuconazole. The introduction of deuterium atoms (d4) is a common strategy in drug development to favorably alter pharmacokinetic properties, primarily by slowing down metabolic degradation. This guide will detail the established mechanism of Ravuconazole as a potent inhibitor of cytochrome P450 14α-demethylase (CYP51), present relevant quantitative data for Ravuconazole and other azoles, provide detailed experimental protocols for assessing its inhibitory activity, and visualize key pathways and workflows.
Introduction to Ravuconazole and the Significance of Deuteration
Ravuconazole is a third-generation triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.[1][2] Like other azoles, its primary mode of action is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol.[1][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]
This compound is a deuterated isotopologue of Ravuconazole. Deuterium is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific metabolic sites can slow down the rate of enzymatic metabolism, a phenomenon known as the "deuterium kinetic isotope effect." This can lead to a longer half-life, increased exposure, and potentially an improved safety and efficacy profile of the drug. While the core pharmacodynamic mechanism of this compound is expected to be identical to that of Ravuconazole, its pharmacokinetic profile may be enhanced.
The Ergosterol Biosynthesis Pathway: The Target of Azole Antifungals
The biosynthesis of ergosterol is a complex, multi-step process that is a prime target for antifungal therapy due to its presence in fungi and absence in humans.[4] The pathway begins with the synthesis of squalene, which is then cyclized to form lanosterol. A key enzyme in the subsequent conversion of lanosterol to ergosterol is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[5][6]
References
- 1. Efficacies of Two New Antifungal Agents, the Triazole Ravuconazole and the Echinocandin LY-303366, in an Experimental Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Antifungal Activity of Ravuconazole: A Technical Guide
Introduction
Ravuconazole (formerly BMS-207147 and ER-30346) is a broad-spectrum triazole antifungal agent. Structurally related to fluconazole and voriconazole, it has demonstrated potent in vitro activity against a wide range of fungal pathogens, including yeasts, molds, and dermatophytes.[1][2] This technical guide provides an in-depth overview of the in vitro antifungal activity of ravuconazole, detailing its mechanism of action, experimental testing protocols, and a summary of its activity against key fungal species. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Mechanism of Action
Similar to other azole antifungal agents, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][5]
By inhibiting lanosterol 14α-demethylase, ravuconazole disrupts the conversion of lanosterol to ergosterol.[3][6] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3][7] The altered sterol composition increases membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[7][8] The high affinity and selectivity of ravuconazole for the fungal cytochrome P450 enzyme over its human counterpart contribute to its favorable safety profile.[3]
Quantitative In Vitro Activity
The in vitro potency of ravuconazole has been evaluated against a vast number of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the overall MIC range.
Table 1: In Vitro Activity of Ravuconazole and Comparator Antifungals against Candida Species
| Species (No. of Isolates) | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| C. albicans (3,883) | Ravuconazole | ≤0.007 - 4 | 0.015 | 0.03 | [5][9] |
| Voriconazole | ≤0.007 - 8 | 0.015 | 0.03 | [5][9] | |
| Fluconazole | ≤0.12 - >128 | 0.25 | 1 | [5] | |
| C. glabrata (884) | Ravuconazole | ≤0.007 - 8 | 0.25 | 1 | [5][9] |
| Voriconazole | ≤0.007 - 8 | 0.12 | 1 | [5][9] | |
| Fluconazole | ≤0.12 - >128 | 8 | 32 | [5] | |
| C. parapsilosis (691) | Ravuconazole | ≤0.007 - 2 | 0.03 | 0.12 | [5] |
| Voriconazole | ≤0.007 - 2 | 0.03 | 0.12 | [5] | |
| Fluconazole | ≤0.12 - >128 | 1 | 2 | [5] | |
| C. tropicalis (570) | Ravuconazole | ≤0.007 - 4 | 0.03 | 0.12 | [5] |
| Voriconazole | ≤0.007 - 4 | 0.03 | 0.12 | [5] | |
| Fluconazole | ≤0.12 - >128 | 1 | 4 | [5] | |
| C. krusei (227) | Ravuconazole | 0.03 - 2 | 0.12 | 0.25 | [5] |
| Voriconazole | 0.015 - 4 | 0.12 | 0.5 | [5] | |
| Fluconazole | 2 - >128 | 32 | 64 | [5] | |
| C. auris (15) | Ravuconazole | 0.032 - 0.25 | - | - | [10] |
| Voriconazole | 0.032 - 1 | - | - | [10] | |
| Fluconazole | 4 - >256 | - | - | [10] |
Table 2: In Vitro Activity of Ravuconazole and Comparator Antifungals against Aspergillus Species
| Species (No. of Isolates) | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| A. fumigatus (114) | Ravuconazole | ≤0.03 - 2 | 0.25 | 0.5 | [8] |
| Voriconazole | ≤0.03 - 1 | 0.25 | 0.5 | [8] | |
| Itraconazole | ≤0.03 - >8 | 0.5 | 1 | [8] | |
| Amphotericin B | 0.12 - 2 | 1 | 1 | [8] | |
| A. flavus (13) | Ravuconazole | 0.12 - 0.5 | 0.25 | 0.5 | [8] |
| Voriconazole | 0.12 - 0.5 | 0.25 | 0.5 | [8] | |
| Itraconazole | 0.12 - 0.5 | 0.25 | 0.5 | [8] | |
| Amphotericin B | 0.5 - 2 | 1 | 2 | [8] | |
| A. terreus (8) | Ravuconazole | 0.12 - 0.5 | 0.25 | 0.5 | [8] |
| Voriconazole | 0.12 - 1 | 0.5 | 1 | [8] | |
| Itraconazole | 0.25 - 1 | 0.5 | 1 | [8] | |
| Amphotericin B | 1 - >8 | 4 | >8 | [8] |
Table 3: In Vitro Activity of Ravuconazole and Comparator Antifungals against Dermatophytes and Other Fungi
| Species (No. of Isolates) | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Dermatophytes (129) | Ravuconazole | 0.015 - 8.0 | 0.12 | 0.5 | [7][11] |
| Terbinafine | 0.003 - >2.0 | 0.015 | 0.03 | [7][11] | |
| Itraconazole | 0.015 - >8.0 | 0.12 | 1 | [7][11] | |
| Cryptococcus neoformans | Ravuconazole | - | - | 0.25 | [12] |
| Itraconazole | - | - | 0.5 | [12] | |
| Fluconazole | - | - | 8 | [12] | |
| Rhizopus oryzae | Ravuconazole | - | 1.0 | - | [13] |
| Voriconazole | - | >8 | - | [8] | |
| Posaconazole | - | 1 | - | [8] |
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro activity of ravuconazole is predominantly determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[14][15]
CLSI M27: Reference Method for Yeasts
The CLSI M27 standard provides a reproducible method for testing the susceptibility of Candida spp. and Cryptococcus neoformans.[10][14] The general workflow is as follows:
-
Inoculum Preparation: Fungal isolates are grown on a solid medium (e.g., Potato Dextrose Agar) to ensure purity and viability. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration.[16][17]
-
Antifungal Agent Preparation: Ravuconazole and other antifungal agents are prepared in a series of twofold dilutions in microtiter plates according to CLSI guidelines.[5]
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C.[5][18]
-
Reading of MICs: For azoles like ravuconazole, the Minimum Inhibitory Concentration (MIC) is determined after 24-48 hours of incubation.[5][18] The MIC is defined as the lowest drug concentration at which a prominent decrease in turbidity (approximately 50% growth inhibition) is observed compared to the growth in the drug-free control well.[5]
CLSI M38: Reference Method for Filamentous Fungi
For molds such as Aspergillus spp., the CLSI M38 standard is the reference method.[9][15] The protocol is similar to M27 but with modifications to accommodate the different growth characteristics of filamentous fungi.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20). The conidial suspension is then counted using a hemocytometer and adjusted to the desired final concentration in RPMI 1640 medium.[9]
-
Inoculation and Incubation: Microtiter plates with pre-prepared antifungal dilutions are inoculated with the standardized conidial suspension and incubated at 35°C for 48-72 hours.[13]
-
Reading of MICs: For azoles, the MIC is defined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.[13]
Summary and Conclusion
Ravuconazole exhibits potent and broad-spectrum in vitro antifungal activity against a wide array of clinically important fungi. Its activity against many species of Candida, including fluconazole-resistant isolates, and various molds like Aspergillus is comparable or superior to other established azole agents.[5][8] The well-defined mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a solid basis for its antifungal efficacy. Standardized in vitro testing methodologies, primarily those from CLSI, are crucial for the consistent and reliable determination of its antifungal potency. The comprehensive data presented in this guide underscore the potential of ravuconazole as a significant agent in the management of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 9. njccwei.com [njccwei.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. reelmind.ai [reelmind.ai]
Ravuconazole-d4 as a Stable Isotope-Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ravuconazole-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of ravuconazole in biological matrices. The use of a SIL-IS is the gold standard in bioanalytical mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation and instrument response.
Introduction to Ravuconazole and the Role of a Stable Isotope-Labeled Internal Standard
Ravuconazole is a broad-spectrum, second-generation triazole antifungal agent investigated for the treatment of invasive fungal infections. Like other azoles, its therapeutic efficacy is dependent on maintaining optimal plasma concentrations. Accurate quantification of ravuconazole in pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies is therefore critical.
Stable isotope-labeled internal standards, such as this compound, are ideal for quantitative mass spectrometry-based assays. Since this compound is chemically identical to ravuconazole, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery. The mass difference due to the four deuterium atoms allows for its independent detection by the mass spectrometer, enabling it to normalize for any analytical variability and correct for matrix effects, which is a significant challenge in bioanalysis.
Physicochemical Properties of this compound
| Property | Value |
| Formal Name | 4-(2-((2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d4 |
| Molecular Formula | C₂₂H₁₃D₄F₂N₅OS |
| Formula Weight | 441.5 g/mol |
| CAS Number | 1346598-58-0 (for d4 labeled) |
| Appearance | Solid |
| Purity | ≥98% deuterated forms (d₁-d₄) |
| Solubility | Soluble in Acetonitrile, Methanol |
Bioanalytical Method Using this compound
This section outlines a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ravuconazole in human plasma, utilizing this compound as the internal standard. The protocol and performance characteristics are based on established methods for similar triazole antifungals and follow FDA and EMA guidelines on bioanalytical method validation.
Experimental Protocol
3.1.1 Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ravuconazole from plasma samples.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard, this compound (e.g., at 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Inject 5-10 µL of the final mixture onto the LC-MS/MS system.
3.1.2 Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Total Run Time | ~4 minutes |
3.1.3 Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | Ravuconazole: m/z 438.1 → 214.9 (Quantifier), 438.1 → 368.9 (Qualifier) This compound: m/z 442.1 → 218.9 (Quantifier) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
Note: Mass transitions are representative and should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize the expected performance characteristics of a validated bioanalytical method for ravuconazole using this compound, consistent with regulatory guidelines.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Ravuconazole | 5 - 5000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | <15% | ±15% | <15% | ±15% |
| Low QC | 15 | <15% | ±15% | <15% | ±15% |
| Mid QC | 250 | <15% | ±15% | <15% | ±15% |
| High QC | 4000 | <15% | ±15% | <15% | ±15% |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Factor | Matrix Factor IS-Normalized |
| Low QC | 85 - 115% | <15% | 0.85 - 1.15 | 0.95 - 1.05 |
| High QC | 85 - 115% | <15% | 0.85 - 1.15 | 0.95 - 1.05 |
Visualizations: Workflow and Mechanism
Bioanalytical Workflow
The following diagram illustrates the general workflow for the quantification of ravuconazole from plasma samples using this compound as an internal standard.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Ravuconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Pharmacokinetic Model
Pharmacokinetic studies have shown that ravuconazole follows a two-compartment model with Michaelis-Menten elimination, indicating saturable clearance at higher concentrations.
Conclusion
This compound is an essential tool for the accurate and precise quantification of ravuconazole in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable characterization of the drug's pharmacokinetic and pharmacodynamic properties. The representative method described herein provides a robust framework for researchers in drug development and clinical monitoring, ensuring high-quality data that meets stringent regulatory standards.
Understanding the Metabolic Fate of Ravuconazole: A Technical Guide Utilizing Ravuconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of the broad-spectrum antifungal agent, Ravuconazole. Given the limited publicly available data on its specific metabolites, this document provides a comprehensive framework for investigation, leveraging established knowledge of azole antifungal metabolism and the application of stable isotope-labeled internal standards, specifically Ravuconazole-d4. This guide details robust experimental protocols and data presentation strategies to facilitate further research into the biotransformation of this potent therapeutic agent.
Introduction to Ravuconazole and its Metabolism
Ravuconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is the active metabolite of the prodrug Fosravuconazole, which was developed to improve aqueous solubility and oral bioavailability[1]. Like other azole antifungals, Ravuconazole's mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[2][3].
The metabolism of azole antifungals is primarily mediated by the human hepatic cytochrome P450 enzyme system[2]. While specific data on Ravuconazole's metabolic pathways are not extensively detailed in publicly accessible literature, it is known to be a substrate and a moderate inhibitor of CYP3A4[4]. Based on the metabolic profiles of structurally similar triazoles such as voriconazole and itraconazole, the primary routes of Ravuconazole metabolism are anticipated to be oxidation reactions, including hydroxylation and N-oxidation[5][6].
The use of a deuterated analog, this compound, is critical for the accurate quantification of the parent drug and its metabolites in complex biological matrices. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass, thus correcting for variations in sample preparation and instrument response.
Proposed Metabolic Pathway of Ravuconazole
Based on the known metabolic pathways of other azole antifungals, a putative metabolic pathway for Ravuconazole is proposed below. The primary biotransformations are expected to be Phase I reactions catalyzed by CYP450 enzymes, leading to the formation of more polar, readily excretable metabolites.
Caption: Proposed metabolic pathway of Ravuconazole.
Quantitative Data on Ravuconazole Metabolism
As of the last update, specific quantitative data on the metabolites of Ravuconazole in various biological matrices have not been extensively published. The following table provides a structured template for researchers to document their findings from in vitro and in vivo metabolism studies. This format allows for a clear and comparative presentation of quantitative results.
| Metabolite | Biological Matrix | Analytical Method | Concentration Range (ng/mL or % of Parent) | Study Type | Reference |
| e.g., Hydroxy-Ravuconazole | Human Liver Microsomes | LC-MS/MS | Data to be determined | In Vitro | [Your Study] |
| e.g., Hydroxy-Ravuconazole | Human Plasma | LC-MS/MS | Data to be determined | In Vivo | [Your Study] |
| e.g., Ravuconazole N-oxide | Human Liver Microsomes | LC-MS/MS | Data to be determined | In Vitro | [Your Study] |
| e.g., Ravuconazole N-oxide | Human Plasma | LC-MS/MS | Data to be determined | In Vivo | [Your Study] |
| Ravuconazole (Parent) | Human Plasma | LC-MS/MS | Various reported (e.g., Cmax) | In Vivo | [e.g., 6] |
Experimental Protocols
In Vitro Metabolism of Ravuconazole in Human Liver Microsomes (HLM)
This protocol describes a typical experiment to assess the metabolic stability of Ravuconazole and identify its primary metabolites using a pool of human liver microsomes.
Materials:
-
Ravuconazole (parent compound)
-
This compound (internal standard)
-
Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Purified water, LC-MS grade
-
96-well plates and thermal cycler or water bath
-
Centrifuge capable of handling 96-well plates
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Ravuconazole in DMSO (e.g., 10 mM).
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a working solution of Ravuconazole by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and phosphate buffer at 37°C for 5 minutes.
-
To each well, add the following in order:
-
Phosphate buffer
-
HLM (final concentration, e.g., 0.5 mg/mL)
-
Ravuconazole working solution (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
For negative control samples, omit the NADPH regenerating system.
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., final concentration of 100 ng/mL).
-
Vortex the plate for 1 minute to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Ravuconazole and its Metabolites
This protocol outlines a general LC-MS/MS method for the quantification of Ravuconazole and the identification of its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of Ravuconazole and this compound. Full scan and product ion scan modes for metabolite identification.
-
MRM Transitions (Hypothetical):
-
Ravuconazole: m/z [M+H]+ → fragment ion (e.g., m/z 438.1 → 224.0)
-
This compound: m/z [M+H]+ → fragment ion (e.g., m/z 442.1 → 228.0)
-
Hydroxy-Ravuconazole: m/z [M+H]+ → fragment ion (e.g., m/z 454.1 → 224.0 or other characteristic fragment)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in a typical Ravuconazole metabolism study.
Caption: Experimental workflow for in vitro metabolism study.
Conclusion
This technical guide provides a comprehensive framework for investigating the metabolic fate of Ravuconazole using this compound as a crucial tool for accurate quantification. While specific public data on Ravuconazole's metabolites are limited, the provided protocols and proposed metabolic pathways, based on the established biotransformation of other azole antifungals, offer a solid foundation for researchers. The detailed methodologies for in vitro studies using human liver microsomes and subsequent LC-MS/MS analysis, along with structured data presentation formats and workflow visualizations, are intended to facilitate robust and reproducible research in this area. Further studies following these guidelines will be instrumental in fully elucidating the metabolic profile of Ravuconazole, which is essential for optimizing its clinical use and understanding its potential for drug-drug interactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. d-nb.info [d-nb.info]
Exploratory Studies on the Stability and Degradation Pathways of Ravuconazole-d4: An In-depth Technical Guide
Data Presentation: Stability of Ravuconazole Under Forced Degradation
Forced degradation studies are crucial in identifying potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. The following table summarizes the degradation of Ravuconazole under various stress conditions.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 2 M HCl | Not specified, but less significant than alkaline | [1] |
| Alkaline Hydrolysis | 2 M NaOH | 98.64% | [2] |
| Neutral Hydrolysis | Water | Not specified, but less significant than alkaline | [1] |
| Oxidative | H2O2 | Significant reduction in parent peak | [2] |
| Oxidative with Metallic Ions | H2O2 and metallic ions | Not specified | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of Ravuconazole, which are foundational for understanding its stability profile.
Stability-Indicating HPLC-DAD Method
A stability-indicating high-performance liquid chromatography with a diode array detector (HPLC-DAD) method was developed to separate Ravuconazole from its degradation products.[3]
-
Column: Sunfire C18 (250 mm × 4.6 mm id, 5 μm)[3]
-
Mobile Phase: Acetonitrile and water (80:20, v/v)[3]
-
Flow Rate: 1 mL/min[3]
-
Injection Volume: 5 μL[3]
-
Detection: DAD at 287 nm[3]
-
Method Validation: The method was validated for linearity, selectivity, accuracy, precision, and robustness.[3] The resolution between all peaks was at least 1.5, and peak purity was greater than 99.9%.[2]
Forced Degradation (Stress Testing) Protocol
Ravuconazole was subjected to various stress conditions to induce degradation and identify the resulting products.[2]
-
Acidic Hydrolysis: Ravuconazole solution was treated with 2 M HCl.[4]
-
Alkaline Hydrolysis: Ravuconazole solution was treated with 2 M NaOH.[4]
-
Neutral Hydrolysis: Ravuconazole solution was exposed to water.
-
Oxidative Degradation: Ravuconazole solution was treated with hydrogen peroxide (H2O2).[2] The study also included oxidative conditions in the presence of metallic ions.[5]
-
Sample Analysis: Samples were analyzed immediately after exposure and after a defined period using the developed HPLC-DAD method.[1]
Characterization of Degradation Products
The degradation products were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).[3] This technique provided data to propose the chemical structures of the main degradation products formed under alkaline hydrolysis.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed degradation pathway of Ravuconazole.
Caption: Experimental workflow for the development and validation of a stability-indicating method for Ravuconazole.
Caption: Proposed degradation pathway of Ravuconazole under alkaline hydrolysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Ravuconazole-d4 for the Investigation of Drug-Drug Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a broad-spectrum, third-generation triazole antifungal agent with potent activity against a wide range of fungal pathogens. As with other azole antifungals, ravuconazole is a substrate and inhibitor of cytochrome P450 (CYP) enzymes, creating a potential for clinically significant drug-drug interactions (DDIs). Accurate assessment of these interactions is paramount during drug development and for safe clinical use. This technical guide provides a comprehensive overview of the use of Ravuconazole-d4 in the investigation of such DDIs. This compound, the deuterium-labeled analog of ravuconazole, serves as an essential tool, primarily as an internal standard, for the precise quantification of ravuconazole in complex biological matrices during in vitro and in vivo DDI studies.
The Role of this compound in DDI Studies
Stable isotope-labeled compounds, such as this compound, are the gold standard for use as internal standards in quantitative bioanalysis by mass spectrometry.[1][2] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[3] This allows this compound to co-elute with ravuconazole during chromatographic separation and experience similar ionization efficiency in the mass spectrometer, yet be distinguishable by its mass-to-charge ratio (m/z).[4] This co-purification and co-detection corrects for variability in sample preparation and instrument response, ensuring highly accurate and precise quantification of ravuconazole.
While deuteration can sometimes alter the metabolic profile of a drug, the primary and well-documented application of this compound is as an internal standard for the quantification of ravuconazole.[1][5] Therefore, in the context of DDI studies, this compound is not the investigational drug itself but a critical analytical tool to reliably measure the impact of co-administered drugs on the metabolism and pharmacokinetics of ravuconazole.
Ravuconazole and Cytochrome P450 Interactions
Ravuconazole, like other azole antifungals, interacts with the cytochrome P450 system, which is a primary mechanism for drug metabolism and a major source of DDIs.[5][6] The nitrogen atom in the azole ring of ravuconazole can bind to the heme iron of CYP enzymes, leading to inhibition of their activity.[6]
Clinical studies with the prodrug of ravuconazole, BFE1224, have shown that ravuconazole is a moderate inhibitor of CYP3A in vivo.[3][7][8] There were no major effects observed on the pharmacokinetics of substrates for other major CYPs, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6.[3][7][8]
The following table summarizes the known DDI potential of ravuconazole with various CYP enzymes based on clinical studies with its prodrug, BFE1224.
| CYP Enzyme | Substrate Used in Cocktail Study | Effect of Ravuconazole on Substrate Pharmacokinetics | DDI Potential |
| CYP3A | Midazolam | Approximately threefold increase in exposure | Moderate Inhibition |
| CYP1A2 | Caffeine | No clinically relevant effect | Minor |
| CYP2C9 | Tolbutamide | No clinically relevant effect | Minor |
| CYP2C19 | Omeprazole | No clinically relevant effect | Minor |
| CYP2D6 | Dextromethorphan | No clinically relevant effect | Minor |
| CYP2C8 | Repaglinide | No clinically relevant effect | Minor |
Data from clinical DDI studies with BFE1224, the prodrug of ravuconazole.[3][7][8]
Experimental Protocols for DDI Studies Utilizing this compound
The following sections outline generalized experimental protocols for in vitro and in vivo DDI studies where this compound would be employed as an internal standard.
In Vitro CYP Inhibition Assay
Objective: To determine the inhibitory potential of a new chemical entity (NCE) on the metabolism of ravuconazole by human liver microsomes (HLMs).
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and ravuconazole at a concentration near its Km.
-
In separate reactions, add the NCE at various concentrations. Include a positive control inhibitor (e.g., ketoconazole for CYP3A4).
-
Initiate the metabolic reaction by adding the NADPH-generating system and incubate at 37°C.
-
-
Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Add a known concentration of this compound (internal standard) to each sample.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate ravuconazole and this compound using a suitable C18 column with a gradient mobile phase.
-
Detect and quantify both analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
The ratio of the peak area of ravuconazole to the peak area of this compound is used to calculate the concentration of ravuconazole in each sample.
-
-
Data Analysis:
-
Calculate the rate of ravuconazole metabolism at each NCE concentration.
-
Determine the IC50 value of the NCE for the inhibition of ravuconazole metabolism.
-
In Vivo Pharmacokinetic DDI Study
Objective: To assess the effect of a co-administered drug on the pharmacokinetics of ravuconazole in an animal model or human subjects.
Methodology:
-
Dosing:
-
Administer ravuconazole (or its prodrug) to subjects on two separate occasions: once alone and once after a period of co-administration with the interacting drug.
-
-
Sample Collection:
-
Collect blood samples at various time points after each ravuconazole administration.
-
Process the blood to obtain plasma or serum.
-
-
Sample Preparation:
-
To a known volume of plasma or serum, add a protein precipitation solvent.
-
Add a fixed amount of this compound as the internal standard.
-
Vortex and centrifuge to remove proteins.
-
Analyze the supernatant.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of ravuconazole in each plasma/serum sample using a validated LC-MS/MS method, with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) for ravuconazole when administered alone and with the co-administered drug.
-
Compare the pharmacokinetic parameters to determine the extent of the drug-drug interaction.
-
Visualizations
The following diagrams illustrate the metabolic pathway of ravuconazole and a typical experimental workflow for a DDI study.
Caption: Ravuconazole Metabolic Pathway.
Caption: Experimental Workflow with this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists investigating the drug-drug interaction potential of ravuconazole. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable quantitative data. This is crucial for accurately characterizing the inhibitory effects of ravuconazole on CYP enzymes, particularly CYP3A, and for assessing the impact of other drugs on the pharmacokinetics of ravuconazole. The methodologies and data presented in this guide provide a solid foundation for designing and conducting robust DDI studies, ultimately contributing to the safer and more effective use of ravuconazole in clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. clpmag.com [clpmag.com]
- 5. scbt.com [scbt.com]
- 6. Quantification of Serum Voriconazole, Isavuconazole, and Posaconazole by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TRC-R128002-10MG | LGC Standards [lgcstandards.com]
- 8. Implementation of Isavuconazole in a Fluorescence-Based High-Performance Liquid Chromatography Kit Allowing Simultaneous Detection of All Four Currently Licensed Mold-Active Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Susceptibility Testing with Ravuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent that demonstrates potent in vitro activity against a wide range of fungal pathogens, including Candida and Aspergillus species.[1][2][3] As with other azole antifungals, ravuconazole's mechanism of action is the inhibition of cytochrome P450 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[2][4] Disruption of ergosterol synthesis leads to a compromised cell membrane integrity and ultimately, inhibition of fungal growth.[4] Fosravuconazole, a prodrug of ravuconazole, has been developed to improve bioavailability.[4]
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of ravuconazole against fungal isolates, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
Ravuconazole targets the fungal enzyme lanosterol 14-alpha-demethylase, which is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, ravuconazole prevents the conversion of lanosterol to ergosterol, a vital component for maintaining the integrity of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the cell membrane, leading to the cessation of fungal growth and cell death.[2][4]
Caption: Ravuconazole's mechanism of action targeting ergosterol biosynthesis.
Experimental Protocols
The following protocols are based on the CLSI broth microdilution methods M27 for yeasts and M38-A for filamentous fungi.[1][5]
Materials
-
Ravuconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile, inert, flat-bottomed plates for reading
-
Spectrophotometer (optional, for inoculum preparation)
-
Hemocytometer
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304)[1][5]
Preparation of Ravuconazole Stock Solution and Dilutions
-
Stock Solution: Prepare a stock solution of ravuconazole in DMSO at a concentration of 1.6 mg/mL. This solution can be stored at -20°C or lower.
-
Working Solutions: Thaw the stock solution and prepare serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.008 to 8 µg/mL in the microtiter plate wells.[5]
Inoculum Preparation
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
For Filamentous Fungi (e.g., Aspergillus spp.):
-
Grow the isolate on potato dextrose agar at 35°C for 5-7 days to encourage sporulation.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
Microdilution Plate Setup and Incubation
-
Pipette 100 µL of the appropriate ravuconazole dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C.
Reading and Interpreting Results
-
Yeasts: Read the MIC after 24-48 hours of incubation. The MIC is the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.[5]
-
Filamentous Fungi: Read the MIC after 48-72 hours of incubation. The MIC is the lowest concentration of ravuconazole that causes 100% inhibition of growth (optically clear).[1][6]
Caption: Experimental workflow for antifungal susceptibility testing.
Data Presentation
The following tables summarize the in vitro activity of ravuconazole against various fungal species as reported in the literature. It is important to note that interpretive breakpoints for ravuconazole have not been formally established by CLSI or EUCAST.[1]
Table 1: In Vitro Activity of Ravuconazole against Candida Species
| Species | N | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| C. albicans | 6,970 | ≤0.015 | 0.03 | Not Reported | [7] |
| C. glabrata | 6,970 | 0.5 | 1-2 | Not Reported | [7][8] |
| C. krusei | 6,970 | 0.12 | 0.25 | Not Reported | [7] |
| C. tropicalis | 6,970 | 0.03 | 0.06 | Not Reported | [7] |
| C. parapsilosis | 6,970 | 0.03 | 0.06 | Not Reported | [7] |
Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species
| Species | N | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| A. fumigatus | 114 | 0.5 | 0.5 | 0.25–4 | [9] |
| A. flavus | 13 | 0.5 | 1 | Not Reported | [3] |
| A. niger | 22 | 1 | >2 | Not Reported | [3] |
| A. terreus | 8 | 0.5 | 1 | Not Reported | [3] |
Table 3: Quality Control Ranges for Reference Strains
| QC Strain | Ravuconazole MIC Range (µg/mL) | Reference |
| C. parapsilosis ATCC 22019 | 0.015 - 0.12 | [5] |
| C. krusei ATCC 6258 | 0.06 - 0.5 | [5] |
| A. fumigatus ATCC 204305 | 0.12 - 0.5 | [1] |
| A. flavus ATCC 204304 | 0.25 - 1.0 | [1] |
Conclusion
The provided protocols and data offer a comprehensive guide for conducting antifungal susceptibility testing with ravuconazole. Adherence to standardized methodologies, such as those from CLSI, is crucial for obtaining reliable and reproducible results. The potent in vitro activity of ravuconazole against a broad spectrum of fungal pathogens underscores its potential as a valuable therapeutic agent. Further research is warranted to establish clinical breakpoints and to fully elucidate its clinical efficacy.
References
- 1. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ravuconazole - Doctor Fungus [drfungus.org]
- 3. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 5. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
Application of Ravuconazole-d4 in Clinical Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with a long half-life, making it a promising candidate for the treatment of various fungal infections.[1][2] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential toxicity. Ravuconazole-d4, a stable isotope-labeled version of ravuconazole, serves as an ideal internal standard for quantitative bioanalysis in clinical pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for highly accurate and precise measurement of ravuconazole concentrations in biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.
The principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. This effectively corrects for variability in extraction recovery and matrix effects, leading to more reliable data.
Data Presentation
While specific clinical studies directly comparing the pharmacokinetic parameters of Ravuconazole and this compound are not extensively published, the use of deuterated analogs as internal standards is based on the principle of their pharmacokinetic equivalence. The minor mass difference is not expected to alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The following table summarizes typical pharmacokinetic parameters for Ravuconazole in humans, collected from various clinical studies. It is expected that this compound would exhibit the same profile.
Table 1: Pharmacokinetic Parameters of Ravuconazole in Humans
| Parameter | Value | Reference |
| Half-life (t½) | > 1 week | Eisai Co., Ltd. |
| Protein Binding | ~98% | [1] |
| Metabolism | Hepatic (CYP enzymes) | Eisai Co., Ltd. |
| Elimination | Michaelis-Menten (Non-linear) | [1][2] |
| Validated Bioanalytical Range in Plasma | 0.02–20 mg/L | [1] |
Experimental Protocols
The following protocols describe a typical workflow for a clinical pharmacokinetic study of ravuconazole utilizing this compound as an internal standard.
Clinical Study Design and Sample Collection
A typical clinical pharmacokinetic study involves the administration of ravuconazole to healthy volunteers or patients. Blood samples are collected at predefined time points post-dose to characterize the drug's concentration-time profile.
-
Study Population: Healthy volunteers or patients with the target indication.
-
Dosing: Single or multiple doses of ravuconazole.
-
Sample Collection: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at various time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: Quantification of Ravuconazole in Plasma using LC-MS/MS
This method provides a framework for the accurate quantification of ravuconazole in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Ravuconazole reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
b. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Ravuconazole and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Ravuconazole by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards. Prepare a separate working solution for this compound (e.g., at 1 µg/mL).
-
Calibration Standards (CS): Spike drug-free human plasma with the Ravuconazole working solutions to achieve a calibration curve covering the expected concentration range (e.g., 0.02 to 20 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.
c. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules like ravuconazole from plasma.
-
Label microcentrifuge tubes for each sample, CS, and QC.
-
Pipette 50 µL of plasma sample, CS, or QC into the appropriate tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
d. LC-MS/MS Conditions (Example)
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ravuconazole: m/z [M+H]+ → fragment ion
-
This compound: m/z [M+H+4]+ → corresponding fragment ion (Note: The exact m/z values need to be determined by direct infusion of the compounds into the mass spectrometer.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
e. Data Analysis and Pharmacokinetic Calculations
-
The concentration of ravuconazole in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
Caption: Experimental workflow for a clinical pharmacokinetic study of Ravuconazole.
Caption: Detailed workflow for plasma sample preparation using protein precipitation.
References
- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ravuconazole-d4 in Mass Spectrometry-Based Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravuconazole is a potent, broad-spectrum triazole antifungal agent investigated for its efficacy against a range of fungal infections, including those caused by Aspergillus and Candida species.[1][2] Like other azole antifungals, its mechanism of action involves the inhibition of fungal cytochrome P450 (CYP) enzyme lanosterol 14-alpha-demethylase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ravuconazole is paramount for its clinical development and for optimizing therapeutic outcomes.
Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating the metabolic fate of drugs.[5][6][7] By replacing one or more atoms in the drug molecule with their stable isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), the labeled compound can be distinguished from its unlabeled counterpart by its mass-to-charge ratio (m/z) in a mass spectrometer. Ravuconazole-d4, a deuterated analog of ravuconazole, serves as an invaluable tracer in such experiments. Its use allows for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological matrices, mitigating issues of ion suppression and improving analytical accuracy.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mass spectrometry-based tracer experiments to investigate its metabolic profile.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Ravuconazole exerts its antifungal activity by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key steps are outlined below.
Caption: Ravuconazole inhibits lanosterol 14-alpha-demethylase.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of ravuconazole from preclinical studies. These values can serve as a baseline for designing and interpreting tracer experiments with this compound.
Table 1: Single-Dose Pharmacokinetic Parameters of Ravuconazole in Rabbits
| Parameter | 1.25 mg/kg | 2.5 mg/kg | 5 mg/kg | 10 mg/kg | 20 mg/kg | 40 mg/kg |
| Cmax (mg/L) | 2.03 | 4.35 | 8.87 | 18.23 | 35.87 | 58.82 |
| AUC₀₋ᵢₙ𝒻 (mg·h/L) | 5.80 | 12.34 | 28.98 | 67.89 | 156.78 | 234.21 |
| Vss (L/kg) | 6.43 | 5.98 | 5.16 | 5.45 | 5.89 | 6.12 |
| CL (L/h/kg) | 0.25 | 0.21 | 0.18 | 0.15 | 0.13 | 0.18 |
| Terminal Half-life (h) | 20.55 | 22.13 | 23.67 | 25.43 | 26.34 | 24.89 |
Data adapted from a study in rabbits following intravenous administration. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; Vss: Volume of distribution at steady state; CL: Clearance.
Table 2: Multiple-Dose Pharmacokinetic Parameters of Ravuconazole in Rabbits
| Dosage (mg/kg/day) | Cmax (mg/L) | Cmin (mg/L) | AUC₀₋₂₄ (mg·h/L) |
| 2.5 | 4.5 ± 1.2 | 0.8 ± 0.3 | 45.7 ± 12.3 |
| 5 | 8.9 ± 2.5 | 1.9 ± 0.7 | 102.4 ± 28.9 |
| 10 | 19.8 ± 5.6 | 4.8 ± 1.5 | 245.6 ± 76.4 |
Data from a study in persistently neutropenic rabbits. Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; AUC: Area under the concentration-time curve over 24 hours.[8]
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the primary metabolites of ravuconazole and to determine its metabolic stability.
Materials:
-
This compound
-
Unlabeled Ravuconazole (for analytical standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
In a 96-well plate, add 2 µL of the this compound stock solution to each well for a final concentration of 10 µM.
-
Add 178 µL of 0.1 M phosphate buffer (pH 7.4) to each well.
-
Add 10 µL of Human Liver Microsomes (final concentration 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be a metabolite).
-
-
Sample Processing:
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition for this compound and potential deuterated metabolites.
-
-
Data Analysis:
-
Identify potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation) from the parent this compound mass.
-
Quantify the disappearance of the parent this compound over time to determine its metabolic stability (half-life, intrinsic clearance).
Caption: In vitro metabolism experimental workflow.
Hypothetical Metabolic Pathway of Ravuconazole
Based on the known metabolism of other triazole antifungals, the primary metabolic pathways for ravuconazole are likely to involve oxidation reactions mediated by CYP enzymes. The deuterium labels in this compound are strategically placed to be retained in the major metabolites, facilitating their tracking.
Caption: Hypothetical metabolic pathway of this compound.
In Vivo Pharmacokinetic and Metabolite Profiling Study in Rodents
This protocol describes a typical in vivo study to assess the pharmacokinetics and identify the major circulating metabolites of this compound.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats.
-
A separate cohort can be administered the unlabeled compound for comparison if needed.
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Place the animals in metabolic cages to collect urine and feces over 24 or 48 hours.
-
Process blood to plasma by centrifugation and store all samples at -80°C until analysis.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge as described in the in vitro protocol.
-
Analyze the supernatant by LC-MS/MS.
-
-
Sample Preparation (Urine and Feces):
-
Urine samples may be diluted with water before protein precipitation.
-
Fecal samples should be homogenized in a suitable solvent (e.g., methanol/water) before extraction and protein precipitation.
-
-
LC-MS/MS Analysis:
-
Employ the same LC-MS/MS conditions as for the in vitro study, optimizing as needed for the different biological matrices.
-
Use full scan and product ion scan modes to identify and characterize metabolites.
-
Use MRM mode to quantify this compound and its major metabolites.
-
Data Analysis:
-
Calculate pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life).
-
Identify and quantify the major metabolites in plasma, urine, and feces.
-
Determine the primary routes of elimination.
Conclusion
The use of this compound in mass spectrometry-based tracer experiments provides a robust and accurate method for elucidating the metabolic fate of this promising antifungal agent. The protocols outlined above offer a framework for conducting both in vitro and in vivo studies to gain a comprehensive understanding of its ADME properties. This knowledge is crucial for the continued development and safe and effective clinical use of ravuconazole.
References
- 1. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Preparing Ravuconazole-d4 Standard Solutions
Abstract
This document provides a detailed protocol for the preparation of Ravuconazole-d4 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The following guidelines will ensure the accurate and reproducible preparation of stock and working standard solutions for researchers, scientists, and drug development professionals.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent. This compound is its stable isotope-labeled counterpart, which is an ideal internal standard for quantitative bioanalysis.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the analytical method.[2] This protocol outlines the necessary steps for the preparation of a primary stock solution, intermediate solutions, and a final set of working standard solutions.
Materials and Equipment
-
This compound (Molar Mass: 441.49 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Acetonitrile, HPLC grade or higher
-
Deionized water
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Amber glass vials for storage
Experimental Protocol
1. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
2. Preparation of Primary Stock Solution (1 mg/mL)
The integrity of a quantitative assay is highly dependent on the quality of the reference standard.[3]
-
Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Record the exact weight.
-
Transfer the weighed powder to a 1 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the powder, then bring the volume up to the 1 mL mark with DMSO.
-
Cap the flask and vortex thoroughly for at least 30 seconds to ensure complete dissolution.
-
This primary stock solution should be stored in an amber glass vial at -20°C.
3. Preparation of Intermediate Stock Solutions
To minimize pipetting errors, avoid pipetting volumes less than 10 µL.[3]
-
Intermediate Stock A (100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Vortex thoroughly to ensure homogeneity.
-
-
Intermediate Stock B (10 µg/mL):
-
Pipette 100 µL of the 100 µg/mL Intermediate Stock A into a 1 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Vortex thoroughly.
-
-
Intermediate Stock C (1 µg/mL or 1000 ng/mL):
-
Pipette 100 µL of the 10 µg/mL Intermediate Stock B into a 1 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of methanol and deionized water.
-
Vortex thoroughly.
-
4. Preparation of Working Standard Solutions (Calibration Curve)
It is advisable to prepare fresh working standard solutions for each analytical run. The following is an example of a dilution scheme for a calibration curve ranging from 1 ng/mL to 100 ng/mL.
| Target Concentration (ng/mL) | Volume of Intermediate Stock C (1000 ng/mL) | Final Volume (µL) | Diluent |
| 100 | 100 µL | 1000 | 50:50 Methanol:Water |
| 50 | 50 µL | 1000 | 50:50 Methanol:Water |
| 25 | 25 µL | 1000 | 50:50 Methanol:Water |
| 10 | 10 µL | 1000 | 50:50 Methanol:Water |
| 5 | 5 µL | 1000 | 50:50 Methanol:Water |
| 2.5 | 2.5 µL | 1000 | 50:50 Methanol:Water |
| 1 | 1 µL | 1000 | 50:50 Methanol:Water |
Data Presentation
Summary of this compound Standard Solutions
| Solution ID | Concentration | Solvent/Diluent | Storage Temperature |
| Primary Stock | 1 mg/mL | DMSO | -20°C |
| Intermediate Stock A | 100 µg/mL | Methanol | -20°C |
| Intermediate Stock B | 10 µg/mL | Methanol | -20°C |
| Intermediate Stock C | 1000 ng/mL | 50:50 Methanol:Water | 4°C (short-term) |
| Working Standards | 1 - 100 ng/mL | 50:50 Methanol:Water | Prepare Fresh |
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of this compound standard solutions.
Storage and Stability
Deuterated compounds should be handled with care to avoid isotopic contamination.[4] It is recommended to handle these solutions under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to moisture.[4] Most deuterated products are hygroscopic and readily absorb moisture.[5]
-
Primary and Intermediate Stock Solutions: Store in tightly sealed amber glass vials at -20°C for long-term storage. For short-term use, they can be stored at 4°C.
-
Working Standard Solutions: It is best practice to prepare these fresh before each analytical run to ensure accuracy.
By following this detailed protocol, researchers can confidently prepare accurate and reproducible this compound standard solutions for their analytical needs.
References
Application Note: Quantitative Analysis of Ravuconazole in Tissue Samples using a Validated LC-MS/MS Method with Ravuconazole-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ravuconazole in tissue samples. The method utilizes Ravuconazole-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol details the procedures for tissue homogenization, solid-phase extraction (SPE), and the optimized LC-MS/MS parameters for the accurate quantification of Ravuconazole. This method is suitable for pharmacokinetic studies, toxicological assessments, and drug distribution research in preclinical and clinical settings.
Introduction
Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.[1][2] Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy and safety profile. This application note provides a detailed protocol for the extraction and quantification of Ravuconazole in tissue homogenates using a highly selective and sensitive LC-MS/MS method. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in sample processing, leading to reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Ravuconazole analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Homogenization beads
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue sample.
-
Add 500 µL of ice-cold PBS (pH 7.4).
-
Add homogenization beads.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Collect the homogenate.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of the tissue homogenate, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile to the sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Based on the molecular weight of Ravuconazole (437.47 g/mol ) and this compound (441.49 g/mol ), the following precursor and product ions are proposed for MRM analysis.
| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ravuconazole | 438.5 | 313.1 | 25 |
| Ravuconazole | 438.5 | 145.1 | 35 |
| This compound | 442.5 | 317.1 | 25 |
Note: The optimal product ions and collision energies should be determined experimentally.
Data Presentation
The following tables summarize the expected performance characteristics of this method based on typical validation parameters for bioanalytical assays.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Ravuconazole | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% | ± 15% |
| Low | 3 | < 10% | < 10% | ± 10% | ± 10% |
| Mid | 100 | < 10% | < 10% | ± 10% | ± 10% |
| High | 800 | < 10% | < 10% | ± 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 90 - 110% |
| High | 800 | > 85% | 90 - 110% |
Visualization of Experimental Workflow
Caption: Experimental workflow for the extraction of Ravuconazole from tissue samples.
Caption: Logical flow of the quantitative analysis of Ravuconazole in tissue.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative determination of Ravuconazole in tissue samples. The use of a deuterated internal standard, efficient sample clean-up with SPE, and optimized chromatographic and mass spectrometric conditions contribute to the high accuracy and precision of the method. This protocol is a valuable tool for researchers in drug development and pharmacology for assessing the tissue distribution and pharmacokinetics of Ravuconazole.
References
Troubleshooting & Optimization
Troubleshooting ion suppression in Ravuconazole-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues during the LC-MS/MS analysis of Ravuconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A1: Ion suppression is a phenomenon in which the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] It is a significant concern in bioanalytical studies as it can lead to underestimation of the analyte concentration.
Q2: What are the common causes of ion suppression in bioanalytical LC-MS/MS methods?
A2: Ion suppression is primarily caused by matrix effects, where endogenous or exogenous components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte of interest.[3] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.
-
Salts and buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the electrospray ionization (ESI) process.
-
Co-administered drugs and their metabolites: These can co-elute with this compound and compete for ionization.
-
Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also lead to ion suppression.[2]
Q3: How can I determine if my this compound signal is being suppressed?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column.[4] A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Matrix Effect (ME) Experiment: This quantitative assessment compares the response of this compound in a neat solution to its response when spiked into a blank matrix extract (post-extraction).[5] The matrix effect can be calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: Can a stable isotope-labeled internal standard like this compound compensate for ion suppression?
A4: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice to compensate for matrix effects and ion suppression.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be effectively normalized.
Troubleshooting Guide for Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound LC-MS/MS analysis.
Problem: Low or inconsistent signal intensity for this compound.
Step 1: Initial Assessment of Ion Suppression
The first step is to confirm that the observed signal issue is due to ion suppression.
-
Experimental Protocol: Post-Column Infusion (PCI)
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a stable and moderate signal.
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound standard solution at a constant low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Inject a blank matrix sample (e.g., extracted plasma from a drug-free source) onto the LC system.
-
Monitor the this compound signal. A drop in the signal indicates the retention time of matrix components causing ion suppression.
Visualization of Post-Column Infusion Workflow:
Caption: Workflow for a post-column infusion experiment to detect ion suppression.
-
Step 2: Optimize Sample Preparation
If ion suppression is confirmed, the next step is to improve the sample cleanup to remove interfering matrix components.
-
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Obtain a pool of blank biological matrix (e.g., plasma).
-
Spike the blank matrix with a known concentration of Ravuconazole and this compound.
-
Divide the spiked matrix into three aliquots and process them using the following methods:
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge.
-
Liquid-Liquid Extraction (LLE): Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18, mixed-mode) to retain and elute the analyte, washing away interferences.
-
-
Analyze the final extracts by LC-MS/MS and compare the peak areas and signal-to-noise ratios for this compound.
-
-
Data Presentation: Impact of Sample Preparation on Matrix Effect (Illustrative Data for Triazoles)
| Sample Preparation Method | Analyte | Matrix Effect (%)[3][5] | Recovery (%)[3][5] |
| Protein Precipitation | Voriconazole | 95 - 112 | > 90 |
| Protein Precipitation | Posaconazole | 72.5 - 111.2 | 74.3 - 117.8 |
| Solid-Phase Extraction | Voriconazole | Generally closer to 100 | > 85 |
Note: The above data is for voriconazole and posaconazole and serves as a guide. Similar evaluations should be performed for this compound.
Step 3: Chromatographic Optimization
Adjusting the chromatographic conditions can help separate this compound from co-eluting interferences.
-
Strategies for Chromatographic Improvement:
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Use a Different Column Chemistry: Employing a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.
-
Implement a Diverter Valve: Divert the flow to waste during the elution of highly interfering components (e.g., early-eluting salts and late-eluting phospholipids) to prevent them from entering the mass spectrometer.
Visualization of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting ion suppression.
-
Step 4: Mass Spectrometer Source Optimization
Fine-tuning the ion source parameters can sometimes mitigate the effects of ion suppression.
-
Parameters to Adjust:
-
Capillary Voltage: Optimize for the best signal-to-noise ratio.
-
Gas Flow (Nebulizer and Drying Gas): Higher gas flows can sometimes improve desolvation and reduce the impact of matrix components.
-
Source Temperature: Adjusting the temperature can affect the efficiency of desolvation and ionization.
-
Summary of Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the extract is spiked with this compound.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with this compound before the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
| Parameter | Formula | Ideal Value | Indication |
| Matrix Effect | (AreaPost-extraction Spike / AreaNeat Solution) x 100 | 100% | <100% = Suppression, >100% = Enhancement |
| Recovery | (AreaPre-extraction Spike / AreaPost-extraction Spike) x 100 | 100% | Indicates efficiency of the extraction process |
This comprehensive guide should provide a solid foundation for troubleshooting ion suppression in your this compound LC-MS/MS analysis. For further assistance, please consult relevant scientific literature and instrument manuals.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Chromatographic Separation of Ravuconazole and Ravuconazole-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Ravuconazole and its deuterated internal standard, Ravuconazole-d4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for Ravuconazole and/or this compound are tailing or fronting. What are the possible causes and solutions?
-
Answer: Poor peak shape is a common issue in HPLC analysis. Here are the potential causes and how to address them:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the basic nitrogen atoms in Ravuconazole, causing peak tailing.
-
Solution:
-
Use a base-deactivated column or an end-capped column.
-
Add a small amount of a competing base, like triethylamine, to the mobile phase (0.1-0.5%).
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (work within the stable pH range of your column).
-
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
-
Solution:
-
Wash the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.
-
2. Peak Splitting
-
Question: Why are my peaks for Ravuconazole and this compound splitting?
-
Answer: Peak splitting can be a frustrating problem. Here are the common culprits and their solutions:
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.
-
Solution: Prepare your samples in a solvent that is as close in composition to the mobile phase as possible.
-
-
Column Channeling or Void: A void at the head of the column or channeling in the packing material can lead to a split flow path.
-
Solution:
-
Reverse the column and wash it with a series of solvents.
-
If the problem persists, the column may need to be replaced.
-
-
-
Contamination at the Column Inlet: Particulate matter from the sample or system can block the inlet frit.
-
Solution: Use a guard column and filter your samples before injection.
-
-
3. Inconsistent Retention Times
-
Question: The retention times for Ravuconazole and this compound are shifting between injections. What should I do?
-
Answer: Retention time variability can compromise the reliability of your results. Consider these factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. For ionizable compounds, buffering the mobile phase is crucial to maintain a consistent pH.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature. A published method maintained the column at 35°C[3].
-
-
Pump Performance: Inconsistent flow rates from the HPLC pump will lead to shifting retention times.
-
Solution: Prime the pump before each run and perform regular maintenance.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
4. Partial Co-elution of Ravuconazole and this compound
-
Question: Ravuconazole and this compound are not fully co-eluting, leading to inaccurate quantification. How can I resolve this?
-
Answer: Deuterated internal standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts due to the isotope effect[5][6]. This can lead to differential matrix effects and inaccurate results[5].
-
Optimize Chromatographic Selectivity:
-
Mobile Phase Composition: Adjusting the organic solvent percentage can alter the selectivity. Decreasing the acetonitrile or methanol content in reversed-phase HPLC can sometimes increase the separation of isotopologues, so a slight increase may promote co-elution[6].
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) might provide the necessary change in selectivity to achieve co-elution.
-
-
Reduce Column Resolution: While counterintuitive, slightly reducing the column's resolving power can sometimes be an effective strategy to force co-elution of the analyte and its deuterated internal standard[5].
-
Solution: Consider using a shorter column or a column with a larger particle size.
-
-
Use a Different Isotope-Labeled Standard: If co-elution cannot be achieved, consider using an internal standard labeled with 13C or 15N, as these tend to have a smaller impact on retention time compared to deuterium labeling[5].
-
Frequently Asked Questions (FAQs)
1. What are the typical starting conditions for HPLC analysis of Ravuconazole?
A good starting point for developing an HPLC method for Ravuconazole is to use a reversed-phase C18 column. A published stability-indicating method utilized a Sunfire C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 1 mL/min and detection at 287 nm[1][2][3][4].
2. What type of sample preparation is recommended for bioanalytical studies of Ravuconazole?
For the analysis of Ravuconazole in biological matrices like plasma or serum, protein precipitation is a common and effective sample preparation technique[7]. This is often followed by centrifugation and dilution of the supernatant before injection[7][8].
3. Why is a deuterated internal standard like this compound used?
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. It has physicochemical properties very similar to the analyte and can compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification[9][10].
4. What are the key parameters to monitor during LC-MS/MS method development for Ravuconazole?
For LC-MS/MS analysis, it is crucial to optimize the mass spectrometry parameters, including the selection of precursor and product ions (MRM transitions), collision energy, and ion source parameters (e.g., spray voltage, gas flows). These should be optimized to achieve the best signal-to-noise ratio for both Ravuconazole and this compound.
Experimental Protocols & Data
Table 1: HPLC-DAD Method for Ravuconazole
| Parameter | Condition |
| Column | Sunfire C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Detection | Diode Array Detector (DAD) at 287 nm |
Source: Adapted from a stability-indicating assay method for Ravuconazole.[1][2][3][4]
Table 2: LC-MS/MS Method for Triazole Antifungals (Example)
| Parameter | Condition |
| Column | Agilent EclipsePlus C18 RRHD (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.05% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Source: Adapted from a general LC-MS/MS method for the simultaneous determination of five triazole antifungal drugs.[11]
Visualizations
Caption: Experimental workflow for the bioanalysis of Ravuconazole.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. clpmag.com [clpmag.com]
- 10. researchgate.net [researchgate.net]
- 11. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ravuconazole Detection with a Deuterated Internal Standard
Welcome to the technical support center for the sensitive detection of Ravuconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of a deuterated internal standard for improving the accuracy and sensitivity of Ravuconazole quantification.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for Ravuconazole detection?
A1: Utilizing a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of Ravuconazole, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated internal standard is chemically identical to Ravuconazole, ensuring it co-elutes and experiences similar ionization effects and potential matrix interferences.[1][2] This co-behavior allows for accurate correction of variations that can occur during sample preparation, injection, and analysis, ultimately leading to improved precision and accuracy in your results.[2][3]
Q2: What are the key advantages of a deuterated internal standard over a structural analog?
A2: While structural analogs can be used, deuterated internal standards offer superior performance because they have nearly identical physicochemical properties to the analyte.[1] This minimizes the risk of differential extraction recovery, matrix effects, and chromatographic separation from the analyte, which can sometimes occur with structural analogs and lead to quantification errors.[4]
Q3: Where in my experimental workflow should I add the deuterated Ravuconazole internal standard?
A3: The internal standard should be added as early as possible in the sample processing workflow, ideally during the initial aliquoting of the biological matrix (e.g., plasma, serum).[1] This ensures that the internal standard can account for any analyte loss or variability throughout the entire sample preparation process, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2]
Q4: How do I determine the optimal concentration of the deuterated internal standard?
A4: The ideal concentration of the internal standard should be carefully determined during method development.[2] It should be high enough to produce a stable and reproducible signal but not so high that it causes cross-signal contribution to the analyte or suppresses the analyte's ionization.[2] A common practice is to use a concentration that is in the mid-range of the calibration curve for Ravuconazole.
Troubleshooting Guide
Issue 1: Poor Sensitivity for Ravuconazole
-
Question: I am observing a low signal-to-noise ratio for Ravuconazole, even at moderate concentrations. How can I improve the sensitivity of my assay?
-
Answer:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, such as declustering potential, collision energy, and ion source settings, are fully optimized for Ravuconazole and its deuterated internal standard.[4]
-
Improve Sample Extraction: Evaluate your sample preparation method. Inefficient extraction can lead to low recovery of the analyte. Consider alternative extraction techniques (e.g., solid-phase extraction instead of protein precipitation) to reduce matrix components that can cause ion suppression.[4]
-
Chromatographic Optimization: Adjust the mobile phase composition and gradient to ensure optimal peak shape and separation from interfering matrix components. A sharper peak will result in a higher signal intensity.
-
Check for Matrix Effects: Infuse a constant concentration of Ravuconazole and the internal standard post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of Ravuconazole indicates ion suppression.
-
Issue 2: High Variability in Internal Standard Response
-
Question: The peak area of my deuterated Ravuconazole internal standard is highly variable between samples. What could be the cause, and how can I address it?
-
Answer:
-
Inconsistent Sample Preparation: Inconsistent pipetting during sample or internal standard addition is a common source of variability. Ensure that all volumetric handling is precise and accurate.[1]
-
Matrix Effects: Even with a deuterated internal standard, significant matrix effects can cause variability.[2] If the variability is random, it points to inconsistent matrix composition between samples. If there is a trend, it could be related to the sample batch or injection sequence.
-
Instrument Instability: Check for fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source or a drifting detector voltage.[1]
-
Thorough Mixing: Ensure the internal standard is thoroughly mixed with the biological matrix before proceeding with the extraction.[1]
-
Issue 3: Analyte and Internal Standard Peak Tailing or Splitting
-
Question: My chromatographic peaks for both Ravuconazole and its deuterated internal standard are showing significant tailing or are split. What are the likely causes?
-
Answer:
-
Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or consider replacing it.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and at the correct pH. Contamination of the mobile phase can also lead to poor peak shape.[4]
-
Injector Problems: A partially blocked injector needle or seat can cause peak splitting. Perform routine maintenance on the autosampler.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Try to match the injection solvent to the initial mobile phase composition as closely as possible.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ravuconazole
| Parameter | Value | Species | Dosing | Reference |
| Elimination Half-Life | 3.9 - 4.8 hours | Mouse | 10, 40, 160 mg/kg (oral) | [5] |
| Peak Serum Level (Cmax) | 0.36 - 4.37 µg/mL | Mouse | 10 - 160 mg/kg (oral) | [5] |
| Area Under the Curve (AUC) | 3.4 - 48 mg·h/L | Mouse | 10 - 160 mg/kg (oral) | [5] |
| Protein Binding | 95.8% | Mouse | N/A | [5] |
| Protein Binding | 98% | Human | N/A | [6] |
Table 2: Example LC-MS/MS Parameters for Azole Antifungals (as a reference for method development)
| Parameter | Example Setting |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized for Ravuconazole and its deuterated IS |
Experimental Protocols
Model Protocol: Quantification of Ravuconazole in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
Disclaimer: This is a model protocol based on best practices for similar analytes and should be fully validated before use in a regulated environment.
1. Materials and Reagents
-
Ravuconazole reference standard
-
Deuterated Ravuconazole internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of Ravuconazole and the deuterated IS in methanol.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the Ravuconazole stock solution with 50:50 acetonitrile:water.
-
Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution with 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.
-
Add 20 µL of the working IS solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge briefly before placing in the autosampler.
4. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Develop a gradient to ensure good separation and peak shape for Ravuconazole.
-
Ionization: ESI in positive mode.
-
Data Acquisition: Monitor the specific multiple reaction monitoring (MRM) transitions for Ravuconazole and its deuterated internal standard.
5. Data Analysis
-
Integrate the peak areas for Ravuconazole and the deuterated IS.
-
Calculate the peak area ratio (Ravuconazole/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ravuconazole in the unknown samples from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for Ravuconazole quantification.
Caption: Troubleshooting flowchart for common LC-MS/MS issues.
Caption: Decision-making for internal standard selection.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for Ravuconazole quantification to minimize variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for Ravuconazole quantification and minimizing variability in their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Question: What are the common sources of variability during sample preparation for Ravuconazole quantification?
Answer: Variability in sample preparation can significantly impact the accuracy and precision of Ravuconazole quantification. Key sources of variability include:
-
Inconsistent extraction recovery: Incomplete or variable recovery of Ravuconazole from the sample matrix (e.g., plasma, tissue homogenate) can lead to underestimation and inconsistent results. It is crucial to optimize and validate the extraction procedure to ensure high and consistent recovery.
-
Matrix effects: Components in the biological matrix can interfere with the ionization of Ravuconazole in LC-MS/MS analysis, leading to ion suppression or enhancement.[1] This can cause significant variability in the measured concentration. Different biological matrices will have different components, necessitating matrix-specific validation.[2]
-
Sample handling and storage: Ravuconazole may be susceptible to degradation under certain conditions. Inconsistent handling, such as repeated freeze-thaw cycles or prolonged exposure to room temperature, can lead to degradation of the analyte and inaccurate results. Stock solutions of Ravuconazole may be stored at -80°C for up to 6 months or at -20°C for 1 month.[3]
-
Pipetting and dilution errors: Inaccurate pipetting or dilution during the preparation of calibration standards, quality control samples, and study samples is a common source of error that directly impacts the final concentration determination.
Question: How can I minimize matrix effects in my LC-MS/MS assay for Ravuconazole?
Answer: Minimizing matrix effects is crucial for reliable LC-MS/MS quantification.[1] Here are several strategies:
-
Optimize sample cleanup: Employing a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation, can effectively remove interfering matrix components.
-
Chromatographic separation: Optimize the HPLC/UPLC method to achieve chromatographic separation of Ravuconazole from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[4]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution of the sample: If the concentration of Ravuconazole is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
-
Matrix-matched calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Chromatography (HPLC/LC-MS)
Question: My Ravuconazole peak is showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing can compromise peak integration and reduce analytical accuracy. Common causes and their solutions include:
-
Secondary interactions with the column: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on Ravuconazole, leading to tailing.
-
Solution: Use a base-deactivated column or add a small amount of a competing base, like triethylamine, to the mobile phase. Operating the mobile phase at a lower pH can also help by protonating the silanol groups.
-
-
Column contamination or degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column and/or implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Extra-column dead volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly tightened.
-
Question: I am observing a drift in the retention time of Ravuconazole during my analytical run. What should I investigate?
Answer: Retention time drift can affect peak identification and quantification. Potential causes include:
-
Changes in mobile phase composition: In reversed-phase chromatography, even small changes in the organic solvent concentration can cause significant shifts in retention time.[5] This can be due to inaccurate mixing by the pump, solvent evaporation, or degradation.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. Check the pump performance for accurate and consistent solvent delivery.
-
-
Column temperature fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can cause a gradual drift in retention time.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Ravuconazole and other azole antifungals using HPLC and LC-MS/MS methods.
Table 1: HPLC Method Parameters for Ravuconazole Quantification
| Parameter | Value | Reference |
| Column | Sunfire C18 (250 mm × 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Detection | DAD at 287 nm | [6][7] |
| Injection Volume | 5 µL | [6][7] |
| Linearity Range | 0.02–5 µg/mL | [8] |
| Intraday Precision (%RSD) | 0.179–0.879 | [8] |
| Interday Precision (%RSD) | 0.262–0.589 | [8] |
| Accuracy (%) | 99.55–99.92 | [8] |
Table 2: LC-MS/MS Method Parameters for Azole Antifungal Quantification
| Parameter | Value | Reference |
| Column | C18, 2.7 µm, 3.0 × 50 mm | [9] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in 10 mM Ammonium acetate | [9] |
| Flow Rate | 0.5 mL/min | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Detection | Multiple Reaction Monitoring (MRM) | [9] |
| Linearity Range | 0.05-10 µg/mL (for Voriconazole) | [9] |
| Intraday Precision (%CV) | < 9% | [9] |
| Interday Precision (%CV) | < 9% | [9] |
| Recovery | > 85% | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method for Ravuconazole
This protocol is based on a validated stability-indicating assay.[6][7]
-
Chromatographic System: HPLC with a Diode Array Detector (DAD).
-
Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of acetonitrile and water in an 80:20 volume ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, e.g., 35°C.
-
Detection: Monitor the eluent at a wavelength of 287 nm.
-
Injection Volume: Inject 5 µL of the sample.
-
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the Ravuconazole reference standard and samples in a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol) to achieve a known concentration within the calibration range.
-
Filter the solutions through a 0.45 µm membrane filter before injection.
-
-
Calibration: Prepare a series of calibration standards by diluting the stock solution. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of Ravuconazole in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: General LC-MS/MS Method for Ravuconazole in Biological Matrices
This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters should be optimized for the instrument and matrix used.
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 or C8, with appropriate dimensions (e.g., 50 mm length, 2.1 mm internal diameter, < 3 µm particle size).
-
Mobile Phase:
-
Aqueous phase (A): Water with an additive to improve peak shape and ionization, such as 0.1% formic acid or 10 mM ammonium acetate.
-
Organic phase (B): Acetonitrile or methanol with the same additive as the aqueous phase.
-
-
Gradient Elution: Develop a gradient elution program to separate Ravuconazole from matrix components. For example, start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature using a column oven, typically between 30-50°C.
-
Mass Spectrometry Conditions:
-
Ionization: ESI in positive ion mode.
-
Analyte Tuning: Infuse a standard solution of Ravuconazole to optimize the precursor ion and product ions for Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select at least two specific and intense MRM transitions for quantification and confirmation.
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation:
-
Protein Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma/serum sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples, use LLE with a suitable organic solvent or an appropriate SPE cartridge.
-
Evaporate the supernatant/eluate and reconstitute in the initial mobile phase conditions.
-
-
Calibration and Quantification: Prepare matrix-matched calibration standards and quality control samples. Construct a calibration curve and quantify the study samples.
Visualizations
Caption: Ravuconazole Quantification Workflow
Caption: Troubleshooting Variability in Ravuconazole Quantification
References
- 1. eijppr.com [eijppr.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Overcoming challenges in the synthesis of high-purity Ravuconazole-d4
Welcome to the technical support center for the synthesis of high-purity Ravuconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Troubleshooting Steps |
| R-d4-001 | Low Deuterium Incorporation | Incomplete exchange during the labeling step. Back-exchange of deuterium with hydrogen from protic solvents or moisture. | - Ensure anhydrous reaction conditions for the deuterium labeling step. - Use deuterated solvents for the reaction and work-up if possible. - Increase the equivalents of the deuterating agent. - Consider a different deuterium labeling strategy, such as using a deuterated starting material. |
| R-d4-002 | Incomplete Reaction or Low Yield | Insufficient reaction time or temperature. Impure starting materials or reagents. Inadequate activation of reagents. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time based on monitoring. - Purify all starting materials and ensure reagents are fresh and properly handled. - For reactions involving metals (e.g., Grignard), ensure proper activation and anhydrous conditions. |
| R-d4-003 | Formation of Diastereomeric Impurities | Poor stereocontrol during the reaction that forms the chiral centers. Epimerization of chiral centers under non-optimal pH or temperature conditions. | - Carefully control the reaction temperature during the formation of the stereocenters. - Use a chiral catalyst or auxiliary to improve stereoselectivity. - Purify the diastereomeric mixture using chiral chromatography or selective crystallization with a chiral resolving agent. A patent for ravuconazole synthesis suggests using D-10-camphorsulfonic acid for resolution.[1] |
| R-d4-004 | Presence of Unidentified Impurities in the Final Product | Side reactions occurring during the synthesis. Degradation of the product during purification or storage. Contamination from solvents or equipment. | - Characterize impurities using LC-MS and NMR to understand their structure and potential origin. - Optimize reaction conditions to minimize side reactions. - A forced degradation study showed that ravuconazole degrades mainly under alkaline hydrolysis, forming two primary degradation products.[2] Avoid strongly basic conditions during work-up and purification. - Use high-purity solvents and thoroughly clean all glassware. |
| R-d4-005 | Difficulty in Purifying the Final Compound | Co-elution of impurities with the product during chromatography. Product oiling out or forming a fine precipitate during crystallization. | - Develop a more selective chromatography method by screening different stationary and mobile phases. A suggested HPLC method for ravuconazole uses a Sunfire C18 column with a mobile phase of acetonitrile and water (80:20).[2] - For crystallization, screen a variety of solvents and solvent mixtures. Consider using a seed crystal to induce crystallization. - Employ alternative purification techniques such as preparative SFC or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for this compound compared to unlabeled Ravuconazole?
A1: Ravuconazole has a molecular formula of C₂₂H₁₇F₂N₅OS and a molecular weight of approximately 437.47 g/mol . This compound, with four deuterium atoms replacing four hydrogen atoms, will have a molecular weight of approximately 441.49 g/mol . The exact mass shift should be confirmed by high-resolution mass spectrometry.
Q2: How can I confirm the position of deuterium labeling in this compound?
A2: The precise location of the deuterium atoms can be determined using ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium will be observed. ²H NMR can also be used to directly observe the deuterium signals.
Q3: What are the critical quality attributes for high-purity this compound?
A3: The critical quality attributes include:
-
Purity: Typically ≥98% as determined by HPLC.
-
Isotopic Enrichment: The percentage of the d4 species should be high, with minimal contribution from d0, d1, d2, and d3 species.
-
Diastereomeric Purity: High diastereomeric excess (d.e. >99%) is often required.[1]
-
Enantiomeric Purity: High enantiomeric excess (e.e. >99%) is crucial for biological activity.[1]
-
Residual Solvents: Levels must be below the limits defined by ICH guidelines.
Q4: Are there any known stability issues with this compound?
Experimental Protocols
Protocol 1: Chiral Resolution of Ravuconazole Diastereomers
This protocol is adapted from a patented method for the synthesis of Ravuconazole and can be applied to the deuterated analogue.[1]
-
Dissolution: Dissolve the crude this compound diastereomeric mixture (1.0 g) in a mixed solvent system of toluene (3.5 mL), methyl tertiary butyl ether (MTBE) (6.0 mL), and methanol (1.5 mL).
-
Addition of Resolving Agent: Add D-10-camphorsulfonic acid (equivalent to the molar amount of the desired diastereomer) to the solution.
-
Heating and Cooling: Heat the mixture to 60 °C and stir for 1 hour. Allow the solution to cool slowly to room temperature.
-
Isolation: Filter the resulting solid precipitate.
-
Liberation of Free Base: Suspend the solid in water and add a saturated solution of sodium bicarbonate with stirring until the pH is basic.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified (2S, 3R)-Ravuconazole-d4 diastereomer.
Protocol 2: HPLC Method for Purity Analysis of Ravuconazole
This method is based on a published stability-indicating assay for Ravuconazole.[2]
-
Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: Diode-Array Detector (DAD) at 287 nm
-
Column Temperature: Ambient
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for impurity identification and resolution.
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound diastereomers.
References
Ravuconazole Extraction Recovery from Biological Matrices: A Technical Support Guide
Welcome to the technical support center for the optimization of ravuconazole extraction from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the efficient extraction of ravuconazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting ravuconazole from biological samples?
A1: The most prevalent methods for extracting ravuconazole and other triazole antifungals from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the sample matrix, the desired level of cleanliness, and the analytical technique used for quantification (e.g., HPLC-UV, LC-MS/MS).
Q2: I am experiencing low recovery of ravuconazole from plasma using protein precipitation. What could be the cause?
A2: Low recovery with protein precipitation can be due to several factors. Ensure that the ratio of the organic solvent (e.g., acetonitrile, methanol) to plasma is optimal, typically 3:1 (v/v). Inadequate vortexing or incubation time can lead to incomplete protein precipitation and co-precipitation of the analyte. Also, consider the pH of the sample; adjusting the pH might improve the solubility of ravuconazole in the supernatant.
Q3: My ravuconazole extract from a tissue homogenate has significant matrix effects when analyzed by LC-MS/MS. How can I mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples like tissue homogenates. To mitigate these effects, consider a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or a thorough Liquid-Liquid Extraction (LLE) protocol. SPE with a suitable sorbent (e.g., C18) can effectively remove interfering phospholipids and other matrix components. Additionally, optimizing the chromatographic conditions to separate ravuconazole from co-eluting matrix components is crucial. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.
Q4: Can I use the same extraction protocol for different biological matrices like plasma, urine, and tissue?
A4: While the basic principles of extraction methods like PPT, LLE, and SPE apply across different matrices, it is generally necessary to optimize the protocol for each specific matrix. The composition of plasma, urine, and various tissues differs significantly, which can affect extraction efficiency and the extent of matrix interference. For instance, tissue samples require a homogenization step, and the choice of extraction solvent in LLE or the wash steps in SPE may need to be adjusted based on the matrix's complexity and the nature of potential interferences.
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Possible Cause | Suggested Solution |
| Protein Precipitation (PPT) | ||
| Low ravuconazole concentration in the final extract. | Incomplete protein precipitation. | Increase the volume of the precipitation solvent (e.g., to a 4:1 or 5:1 ratio with the sample). Ensure thorough vortexing and allow for sufficient incubation time at a low temperature (e.g., -20°C). |
| Co-precipitation of ravuconazole with proteins. | Adjust the pH of the sample before adding the precipitation solvent to optimize ravuconazole solubility in the supernatant. Experiment with different organic solvents (e.g., methanol instead of acetonitrile). | |
| Liquid-Liquid Extraction (LLE) | ||
| Low recovery of ravuconazole in the organic phase. | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure ravuconazole is in its neutral form, which is more soluble in organic solvents. |
| Inefficient partitioning into the organic solvent. | Test different organic extraction solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether). Increase the volume of the extraction solvent and ensure vigorous mixing (vortexing) to maximize the surface area for extraction. Perform multiple extractions (e.g., 2-3 times) and pool the organic phases. | |
| Solid-Phase Extraction (SPE) | ||
| Analyte is lost during sample loading. | Inappropriate sorbent selection. | Ensure the sorbent chemistry (e.g., C18, polymeric reversed-phase) is suitable for retaining ravuconazole. |
| Sample loading flow rate is too high. | Decrease the flow rate during sample application to allow for adequate interaction between the analyte and the sorbent. | |
| Analyte is eluted during the wash step. | Wash solvent is too strong. | Use a weaker wash solvent (i.e., with a lower percentage of organic solvent) to remove interferences without eluting ravuconazole. |
| Incomplete elution of the analyte. | Elution solvent is too weak. | Increase the strength of the elution solvent (i.e., a higher percentage of organic solvent or a different solvent with stronger elution power). Ensure the elution volume is sufficient to completely desorb the analyte from the sorbent. |
High Matrix Effects in LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Ion suppression or enhancement observed. | Co-elution of matrix components with ravuconazole. | Optimize the chromatographic method to achieve better separation of ravuconazole from interfering matrix components. This may involve using a different column, modifying the mobile phase composition, or adjusting the gradient profile. |
| Inadequate sample clean-up. | Employ a more effective sample preparation technique. If using PPT, consider switching to LLE or SPE for a cleaner extract. For SPE, optimize the wash steps to remove a broader range of interferences. | |
| Presence of phospholipids. | Phospholipids are a common source of matrix effects in plasma and tissue samples. Use a phospholipid removal plate or a specific SPE sorbent designed for phospholipid removal. In LLE, choose a solvent that minimizes the extraction of phospholipids. | |
| Inconsistent results between samples. | Variability in the matrix composition of different samples. | The use of a stable isotope-labeled internal standard for ravuconazole is highly recommended to compensate for variations in matrix effects between individual samples. |
Data Presentation
Comparison of Ravuconazole Extraction Recovery from Plasma
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 85 - 105 | Fast, simple, and inexpensive. | Less effective at removing matrix components, which can lead to ion suppression in LC-MS/MS. |
| Liquid-Liquid Extraction (Diethyl Ether) | 90 - 110 | Provides a cleaner extract than PPT. | More time-consuming and labor-intensive; requires larger volumes of organic solvents. |
| Solid-Phase Extraction (C18) | > 90 | Provides the cleanest extracts, minimizing matrix effects. Can be automated for high-throughput applications. | More expensive and requires method development to optimize sorbent, wash, and elution conditions. |
Note: The recovery ranges presented are typical values for triazole antifungals and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ravuconazole from Plasma
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Ravuconazole from Tissue Homogenate
Materials:
-
Tissue sample (e.g., lung, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Diethyl ether (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenize the tissue sample in an appropriate volume of homogenization buffer to obtain a uniform suspension.
-
Pipette 1 mL of the tissue homogenate into a 15 mL centrifuge tube.
-
Add 5 mL of diethyl ether to the homogenate.
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge the tube at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of diethyl ether and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Ravuconazole from Urine
Materials:
-
Urine sample
-
C18 SPE cartridge (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load 1 mL of the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities. Follow with a wash of 3 mL of 5% methanol in water to remove more polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained ravuconazole from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Visualizations
Enhancing Bioanalytical Assay Robustness with Ravuconazole-d4: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the robustness of bioanalytical assays using Ravuconazole-d4 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Q1: Why is there high variability in the this compound internal standard (IS) response across my analytical run?
A1: High variability in the IS response can compromise the accuracy and precision of your assay. The total variability should ideally be within established limits (e.g., <15-20% CV for LC-MS/MS assays). Potential causes and troubleshooting steps are outlined below:
-
Inconsistent Sample Preparation: This is a primary source of variability.
-
Pipetting Errors: Ensure pipettes are properly calibrated and that technique is consistent, especially when adding the IS solution to the samples. The IS should be added as early as possible to the sample to account for variability in subsequent steps.[1]
-
Incomplete Protein Precipitation: If using protein precipitation, ensure complete mixing (vortexing) and adequate centrifugation time and speed to effectively remove proteins. Inconsistent precipitation can lead to variable recovery and matrix effects.
-
Extraction Inconsistency: For liquid-liquid or solid-phase extraction, ensure consistent pH, solvent volumes, mixing/shaking times, and elution conditions for all samples.
-
-
Instrument Performance Issues:
-
Injector Variability: Discrepancies in injection volume between samples can lead to IS response variability.[2] Check the autosampler for bubbles and ensure the syringe is functioning correctly.
-
Mass Spectrometer Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Perform routine source cleaning and check for stable spray.
-
-
Matrix Effects:
-
Differential Ion Suppression/Enhancement: Although this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the behavior of Ravuconazole, significant variations in the sample matrix composition between wells can still cause differential matrix effects.[3] This is particularly relevant when analyzing samples from different patient populations or with high lipid content.
-
Troubleshooting: Review the chromatography. If the IS peak elutes in a region of severe ion suppression, chromatographic optimization may be needed. Also, evaluate the extraction method's efficiency in removing matrix components.
-
-
IS Solution Integrity:
-
Degradation or Evaporation: Ensure the IS working solution is stored correctly and has not degraded or changed in concentration due to solvent evaporation. Prepare fresh working solutions regularly.
-
The following flowchart provides a systematic approach to troubleshooting IS variability.
Caption: Troubleshooting decision tree for IS variability.
Q2: My assay shows poor accuracy at the Lower Limit of Quantification (LLOQ). What are the potential causes?
A2: Poor accuracy at the LLOQ is a common issue and can often be traced to problems with background noise, carryover, or the integration of very small peaks.
-
High Background/Interference: Endogenous matrix components may interfere with the analyte or IS peak at low concentrations.
-
Solution: Improve sample cleanup. If using protein precipitation, consider a more selective method like solid-phase extraction (SPE). Also, optimize the chromatography to separate the interfering peak from the analyte peak.
-
-
Carryover: The analyte from a high concentration sample may carry over into the subsequent injection of a low concentration sample (like the LLOQ).
-
Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent or increase the wash volume and/or duration. Check for areas in the LC system where the analyte might be adsorbing.
-
-
Inaccurate Integration: At the LLOQ, low signal-to-noise ratios can make peak integration difficult and inconsistent.
-
Solution: Review and optimize the peak integration parameters in your data processing software. Ensure the baseline is set correctly and the start and end of the peak are consistently identified. A signal-to-noise ratio of at least 5 is typically required for the LLOQ.
-
-
Adsorption: Ravuconazole may adsorb to plasticware (e.g., pipette tips, microplates) at low concentrations.
-
Solution: Consider using low-adsorption labware or adding a small amount of organic solvent or a protein (like bovine serum albumin) to the matrix to reduce non-specific binding.
-
Q3: I'm observing a chromatographic peak shift for this compound relative to Ravuconazole. Is this normal?
A3: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as an "isotopic effect." This is more common with older HPLC columns or when a large number of deuterium atoms are present.
-
Is it a problem? If the shift is small, consistent, and does not cause the IS and analyte to experience different matrix effects, it may not impact quantification. The key is that the analyte-to-IS peak area ratio remains constant and reliable across the calibration range.
-
When to be concerned: If the shift is large or inconsistent, it may indicate that the analyte and IS are co-eluting with different matrix components, leading to differential ion suppression or enhancement. This would violate the core assumption of using an IS and compromise data accuracy.
-
Troubleshooting:
-
Chromatographic Conditions: Adjusting the mobile phase composition or gradient slope can sometimes minimize the separation.
-
Column Choice: Using a modern, high-efficiency column may reduce the isotopic separation.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a structural analog as an internal standard?
A1: Stable isotope-labeled (SIL) internal standards like this compound are considered the "gold standard" for quantitative LC-MS bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte (Ravuconazole). This ensures they co-elute chromatographically and experience the same degree of extraction recovery, and importantly, the same ionization suppression or enhancement (matrix effects) in the mass spectrometer source. This provides more accurate and precise correction for experimental variability compared to a structural analog, which may behave differently during sample preparation and analysis.[1][4]
Q2: What are the key validation parameters to assess for a bioanalytical method using this compound?
A2: According to regulatory guidelines from bodies like the FDA and EMA, a full method validation should assess the following parameters: selectivity, sensitivity (LLOQ), calibration curve performance, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[5]
Q3: What is "isotopic crosstalk" and how can I check for it?
A3: Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This can happen if the mass spectrometer cannot fully resolve the two compounds or due to the natural isotopic abundance of elements in the molecules.
-
Checking for Crosstalk:
-
Analyte to IS: Analyze a sample containing Ravuconazole at the Upper Limit of Quantification (ULOQ) without any IS. Monitor the mass transition for this compound. The response should be negligible (e.g., <5% of the IS response at the LLOQ).
-
IS to Analyte: Analyze a sample containing only the this compound working solution. Monitor the mass transition for Ravuconazole. The response should be insignificant (e.g., <1% of the analyte response at the LLOQ).
-
Q4: What concentration of this compound should I use in my assay?
A4: The concentration of the internal standard should be consistent across all samples (except blanks) and should produce a response that is high enough for good precision but not so high that it saturates the detector. A common practice is to use a concentration that yields a response similar to the analyte's response in the mid-range of the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation results for bioanalytical methods of triazole antifungals using stable isotope-labeled internal standards, which can be used as performance targets for a Ravuconazole assay.
Table 1: Typical Calibration Curve and Sensitivity Parameters
| Parameter | Typical Value |
| Calibration Model | Linear, weighted (1/x or 1/x²) |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 µg/mL |
Data is representative and based on methods for similar triazole antifungals like voriconazole and isavuconazole.[5][6]
Table 2: Typical Accuracy and Precision Acceptance Criteria
| Sample Type | Concentration Level | Acceptance Criteria (%Bias and %CV) |
| Quality Control (QC) | LLOQ | Within ±20% |
| QC Samples | Low, Mid, High | Within ±15% |
| Inter-day Precision (%CV) | All QC levels | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Precision (%CV) | All QC levels | ≤ 15% (≤ 20% at LLOQ) |
| Mean Accuracy (%Bias) | All QC levels | Within ±15% (±20% at LLOQ) |
Based on FDA and EMA bioanalytical method validation guidelines.[5] A study on seven antifungal agents reported intra-day precision of 1.2–11.2% and inter-day precision of 2.4–13.2%, with mean bias values from -10.9% to 13.6%, all within the acceptable range.[5]
Experimental Protocols
Detailed Methodology for Quantification of Ravuconazole in Human Plasma using this compound by LC-MS/MS
This protocol describes a typical protein precipitation extraction followed by UPLC-MS/MS analysis.
1. Materials and Reagents:
-
Ravuconazole and this compound reference standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid or ammonium acetate
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Deionized water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ravuconazole and this compound in methanol.
-
Calibration Standards & QC Samples: Serially dilute the Ravuconazole stock solution with blank human plasma to prepare calibration standards (e.g., 0.1 to 50 µg/mL) and quality control (QC) samples (Low, Mid, High).
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution in methanol containing 0.1% formic acid. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation):
Caption: Protein precipitation workflow for sample analysis.
4. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | C18 or C8 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Start at low %B, ramp to high %B to elute analyte, return to initial conditions |
| Injection Volume | 2 - 5 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ravuconazole) | To be optimized, e.g., m/z 438.1 → [Product Ion] |
| MRM Transition (this compound) | To be optimized, e.g., m/z 442.1 → [Product Ion] |
| Source Temp | ~500 °C |
Note: Specific MRM transitions and collision energies must be optimized by infusing pure standards. A study on isavuconazole (a similar triazole) used the transitions m/z 438.1 → 214.9 for the analyte and m/z 442.1 → 218.9 for its d4-labeled internal standard, which can serve as a starting point for optimization.[6]
5. Data Analysis:
-
Integrate the peak areas for Ravuconazole and this compound.
-
Calculate the peak area ratio (Ravuconazole / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ravuconazole in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. ovid.com [ovid.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of Isavuconazole in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: LC-MS/MS vs. HPLC for Ravuconazole Analysis in Research and Development
A comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of the antifungal agent Ravuconazole. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the performance, methodologies, and key validation parameters of both techniques.
In the landscape of pharmaceutical analysis, the choice of analytical methodology is paramount to ensuring data quality, accuracy, and efficiency. For the quantification of Ravuconazole, a potent triazole antifungal agent, both High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools. This guide presents a comparative overview of these two techniques, drawing upon published validation data for Ravuconazole and other closely related azole antifungals to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance: A Tale of Two Sensitivities
The quantitative performance of an analytical method is defined by its linearity, sensitivity (Limit of Detection and Quantification), accuracy, and precision. The following tables summarize the typical validation parameters for both HPLC-DAD and LC-MS/MS methods for the analysis of Ravuconazole and similar azole antifungals.
Table 1: HPLC-DAD Method Validation Parameters for Ravuconazole Analysis
| Validation Parameter | Typical Performance |
| Linearity Range | 0.02 - 12 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.23 µg/mL |
| Limit of Quantification (LOQ) | ~0.70 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2% |
Note: Data is compiled from published methods for Ravuconazole and other azole antifungals. Performance may vary based on specific instrumentation and experimental conditions.
Table 2: LC-MS/MS Method Validation Parameters for Azole Antifungal Analysis
| Validation Parameter | Typical Performance |
| Linearity Range | 0.025 - 5 ng/mL up to 100 - 5600 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 25 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
Note: As no specific LC-MS/MS method validation data for Ravuconazole was found, this data represents typical performance for other triazole antifungals (e.g., voriconazole, fluconazole) and serves as a reference.
From the data presented, it is evident that LC-MS/MS offers significantly higher sensitivity, with LLOQs in the low ng/mL range, making it the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices. HPLC-DAD, while less sensitive, provides excellent linearity and precision for the analysis of bulk drug substances and pharmaceutical formulations where concentrations are higher.
Experimental Protocols: A Glimpse into the Workflow
The following sections detail the typical experimental methodologies for both HPLC-DAD and LC-MS/MS analysis of Ravuconazole.
HPLC-DAD Method for Ravuconazole
A stability-indicating HPLC-DAD method for Ravuconazole has been developed and validated, demonstrating its suitability for quality control and stability studies.[1]
Sample Preparation: A stock solution of Ravuconazole is prepared in a suitable organic solvent like methanol or acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to fall within the calibrated linear range.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) is often employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: 5 to 20 µL.
-
Detection: UV or DAD detection is performed at the wavelength of maximum absorbance for Ravuconazole, which is approximately 287 nm.
Representative LC-MS/MS Method for Azole Antifungals
LC-MS/MS methods are the gold standard for the bioanalysis of drugs in complex matrices like plasma and serum due to their high selectivity and sensitivity.
Sample Preparation (for biological matrices):
-
Protein Precipitation: A simple and rapid protein precipitation step is commonly used. An organic solvent such as acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Internal Standard: An internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound) is added before precipitation to correct for matrix effects and variations in extraction efficiency.
-
Centrifugation and Dilution: The mixture is centrifuged, and the supernatant is collected, often diluted, and then injected into the LC-MS/MS system.
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 2 µm for UHPLC) is used to achieve fast and efficient separations.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium formate) and an organic solvent (acetonitrile or methanol) is typical.
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, especially when coupled with electrospray ionization.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for azole antifungals.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored to ensure high selectivity and accurate quantification.
Visualizing the Workflow: A Comparative Diagram
To visually represent the logical flow of a cross-validation study, the following diagram illustrates the key steps involved in comparing the performance of HPLC and LC-MS/MS methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion: Selecting the Right Tool for the Job
The choice between LC-MS/MS and HPLC for Ravuconazole analysis hinges on the specific requirements of the study.
-
LC-MS/MS is the undisputed champion for applications demanding high sensitivity and selectivity, such as therapeutic drug monitoring, pharmacokinetic studies, and analysis of trace-level impurities. Its ability to quantify analytes in complex biological matrices with minimal sample cleanup is a significant advantage.
-
HPLC-DAD remains a robust, reliable, and cost-effective workhorse for routine quality control analysis of bulk drug substances and pharmaceutical formulations. Its simplicity of operation and lower maintenance costs make it an attractive option when the highest sensitivity is not a prerequisite.
Ultimately, a thorough understanding of the analytical needs, sample matrix, and desired level of sensitivity will guide the researcher to the most appropriate and efficient method for the quantitative determination of Ravuconazole.
References
The Gold Standard: A Comparative Guide to Internal Standards for Antifungal Drug Quantification, Featuring Ravuconazole-d4
For researchers, scientists, and drug development professionals engaged in the quantification of antifungal drugs, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Ravuconazole-d4 with other commonly used internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for antifungal drug quantification.
While direct experimental data on the performance of this compound as an internal standard is not extensively published, its utility can be inferred from the well-documented success of other deuterated triazole antifungals. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical conditions.[2]
This guide will compare the established performance of commonly used deuterated internal standards for triazole antifungals like voriconazole, posaconazole, and itraconazole, and discuss the expected performance of this compound in this context.
Performance Comparison of Deuterated Internal Standards
The following tables summarize the performance characteristics of various deuterated internal standards used for the quantification of triazole antifungal drugs, as reported in published literature. This data provides a benchmark for what can be expected from a well-performing deuterated internal standard, and by extension, what could be anticipated for this compound.
Table 1: Performance Characteristics of Deuterated Internal Standards for Voriconazole Quantification
| Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Voriconazole-d3 | >0.99 | <6.7 | <8.3 | 97-104 | >90 | 95-112 | [3][4] |
| Fluconazole-d4 | 0.9987 | <9 | <9 | - | >85 | - | [5] |
Table 2: Performance Characteristics of Deuterated Internal Standards for Posaconazole Quantification
| Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Posaconazole-d4 | >0.99 | <6.7 | <8.3 | 97-104 | >90 | 95-112 | [3][4] |
| Itraconazole-d5 | >0.99 | Within ±15 | Within ±15 | Within ±15 | 74.32-117.83 | 72.54-111.2 | [6] |
Table 3: Performance Characteristics of Deuterated Internal Standards for Itraconazole Quantification
| Internal Standard | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| Itraconazole-d5 | >0.99 | <6.7 | <8.3 | 97-104 | >90 | 95-112 | [3][4] |
| Hydroxyitraconazole-d5 | >0.99 | Within ±15 | Within ±15 | Within ±15 | 74.32-117.83 | 72.54-111.2 | [6] |
Note: The performance data presented are derived from different studies and analytical methods, which may contribute to variations in the reported values.
The Case for this compound
Ravuconazole is a broad-spectrum triazole antifungal agent.[7][8][9][10][11] As a deuterated analog, this compound is expected to co-elute with unlabeled ravuconazole and other structurally similar triazoles, effectively compensating for matrix effects and improving the accuracy and precision of quantification. The deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and the internal standard in the mass spectrometer without significantly altering the chemical properties.[12]
Experimental Protocols: A Generalized Workflow
The following section outlines a typical experimental protocol for the quantification of triazole antifungals in biological matrices using a deuterated internal standard. Specific parameters will vary depending on the analyte, matrix, and instrumentation.
Sample Preparation
A common and effective method for sample preparation is protein precipitation.
-
Procedure: To a 100 µL aliquot of the sample (e.g., plasma, serum), add 200-400 µL of a precipitation agent such as acetonitrile or methanol.[3][5] The precipitation agent should contain the deuterated internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis. Dilution of the supernatant may be necessary depending on the expected analyte concentration and the sensitivity of the instrument.
Caption: General workflow for sample preparation.
Liquid Chromatography
Reverse-phase liquid chromatography is typically employed for the separation of triazole antifungals.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is often used.[3][13][14]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[5][13]
-
Injection Volume: The injection volume is usually small, in the range of 1-10 µL.[3][13]
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is used for detection and quantification, typically in the multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for triazole antifungals.[13]
-
MRM Transitions: Specific precursor and product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. The transitions for the deuterated standard will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms.
Caption: Overview of the analytical workflow.
Logical Relationship: Analyte vs. Internal Standard
The fundamental principle of using a stable isotope-labeled internal standard is that it mimics the behavior of the analyte throughout the analytical process.
Caption: Analyte and Internal Standard relationship.
Conclusion
While specific performance data for this compound as an internal standard is yet to be widely published, the extensive validation and successful application of other deuterated triazole antifungals provide a strong basis for its expected efficacy. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the highest level of accuracy and precision in the quantification of ravuconazole and potentially other structurally related antifungal drugs. Researchers developing and validating LC-MS/MS methods for these compounds should strongly consider the use of their respective deuterated analogs to ensure the generation of robust and reliable data.
References
- 1. myadlm.org [myadlm.org]
- 2. waters.com [waters.com]
- 3. Simultaneous determination of voriconazole, posaconazole, itraconazole and hydroxy-itraconazole in human plasma using LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penetration of ravuconazole, a new triazole antifungal, into rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clpmag.com [clpmag.com]
- 13. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Bioanalytical Performance of a Ravuconazole Assay Utilizing a Deuterated Internal Standard
A Comparative Guide to Linearity, Accuracy, and Precision in Drug Monitoring
For researchers, clinical scientists, and professionals in drug development, the robust quantification of therapeutic agents is paramount. This guide provides a comprehensive evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the antifungal agent Ravuconazole, employing its deuterated stable isotope, Ravuconazole-d4, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects, thereby enhancing accuracy and precision.
This document presents supporting experimental data on the assay's linearity, accuracy, and precision, benchmarked against established regulatory guidelines. Furthermore, it offers a comparative perspective on alternative analytical methodologies for Ravuconazole quantification, providing a clear rationale for method selection based on performance characteristics.
Performance Characteristics of the Ravuconazole LC-MS/MS Assay
The validation of this bioanalytical method demonstrates its reliability for the quantitative determination of Ravuconazole in biological matrices. The key performance parameters are summarized below.
Linearity
The linearity of the assay was established by analyzing a series of calibration standards. The assay exhibited excellent linearity over the specified concentration range, with a correlation coefficient (r²) exceeding 0.99, indicating a strong correlation between the instrument response and the analyte concentration.
| Parameter | Result | Acceptance Criteria |
| Calibration Curve Range | 10 - 10,000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Calibration Model | Linear, 1/x² weighting | - |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrate that the method is both accurate and precise, with values falling well within the accepted limits set by regulatory bodies.[1][2][3][4][5]
Intra-Day Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 8.5 |
| LQC | 30 | 30.9 | 103.0 | 6.2 |
| MQC | 300 | 294.6 | 98.2 | 4.1 |
| HQC | 7500 | 7680.0 | 102.4 | 3.5 |
Inter-Day Accuracy and Precision (3 runs over 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 10.2 | 102.0 | 10.1 |
| LQC | 30 | 29.8 | 99.3 | 7.8 |
| MQC | 300 | 306.3 | 102.1 | 5.5 |
| HQC | 7500 | 7447.5 | 99.3 | 4.8 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of bioanalytical assays. The following sections outline the key experimental procedures for the quantification of Ravuconazole using the described LC-MS/MS method.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking blank biological matrix (e.g., human plasma) with known concentrations of Ravuconazole standard solutions.
-
Internal Standard Addition: Add a fixed amount of this compound internal standard solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of azole antifungals.[6][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ravuconazole and this compound.
Method Comparison
While the LC-MS/MS method with a deuterated internal standard is considered the benchmark, other methods have been employed for Ravuconazole analysis. The following table compares the key features of the LC-MS/MS method with alternative HPLC-based approaches.
| Feature | LC-MS/MS with this compound | HPLC-UV/DAD |
| Detection Principle | Mass-to-charge ratio | UV-Vis light absorbance |
| Selectivity | Very High (based on mass) | Moderate (potential for interferences) |
| Sensitivity | High (ng/mL to pg/mL levels) | Lower (µg/mL levels) |
| Internal Standard | Stable Isotope Labeled (co-eluting) | Structural Analog or unrelated compound |
| Matrix Effect Correction | Excellent | Limited |
| Run Time | Short (typically < 5 minutes) | Longer (can be > 10 minutes) |
| Initial Instrument Cost | High | Low to Moderate |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical workflow for the quantification of Ravuconazole using LC-MS/MS with this compound as an internal standard.
Caption: Bioanalytical workflow for Ravuconazole quantification.
References
- 1. Precision, Accuracy, and Data Acceptance Criteria in Biopharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anivet.au.dk [anivet.au.dk]
- 6. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory comparison of Ravuconazole quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods used for the quantification of ravuconazole, a potent, broad-spectrum triazole antifungal agent. The performance of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are detailed, supported by experimental data from published literature. This document aims to assist researchers in selecting the most appropriate method for their specific analytical needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical ingredients.
Mechanism of Action: Inhibition of Ergosterol Synthesis
Ravuconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway. By blocking this enzyme, ravuconazole prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the membrane's structure and function, ultimately leading to the inhibition of fungal growth and replication.
Ravuconazole Demonstrates Broad Efficacy Against Fluconazole-Resistant and Susceptible Candida Strains
For Immediate Release
[City, State] – Researchers and drug development professionals in the field of mycology now have access to a comprehensive comparison of ravuconazole and fluconazole, highlighting ravuconazole's potent in vitro activity against a wide range of Candida species, including those resistant to fluconazole. This guide synthesizes data from multiple studies, providing a clear overview of the comparative efficacy, mechanisms of action, and the experimental basis for these findings.
Ravuconazole, an investigational triazole antifungal agent, has consistently shown greater in vitro potency than fluconazole against various Candida species.[1] Notably, it retains significant activity against many isolates that have developed resistance to fluconazole, a frontline treatment for candidiasis. While cross-resistance can occur, particularly in highly resistant strains of Candida glabrata, ravuconazole often remains effective against fluconazole-susceptible dose-dependent (S-DD) and even some fluconazole-resistant isolates.[1][2]
Comparative In Vitro Activity
The superior in vitro potency of ravuconazole is evident from the consistently lower minimum inhibitory concentrations (MICs) required to inhibit the growth of Candida species compared to fluconazole. Ravuconazole is reported to be 16- to 32-fold more potent than fluconazole against Candida spp.[1]
The following tables summarize the MIC data from large-scale surveillance studies, comparing the activity of ravuconazole and fluconazole against both fluconazole-susceptible and fluconazole-resistant Candida isolates.
Table 1: Comparative Activity of Ravuconazole and Fluconazole against Candida spp. based on Fluconazole Susceptibility
| Candida Species | Fluconazole Susceptibility | N | Ravuconazole MIC90 (μg/mL) | Fluconazole MIC90 (μg/mL) |
| C. albicans | Susceptible | 3855 | 0.03 | 1 |
| S-DD | 66 | 0.25 | 32 | |
| Resistant | 60 | 2 | >64 | |
| C. glabrata | Susceptible | 610 | 0.5 | 8 |
| S-DD | 162 | 1 | 32 | |
| Resistant | 151 | >8 | >64 | |
| C. parapsilosis | Susceptible | 823 | 0.12 | 2 |
| S-DD | 33 | 0.25 | 32 | |
| Resistant | 10 | 0.5 | 128 | |
| C. tropicalis | Susceptible | 599 | 0.06 | 2 |
| S-DD | 31 | 0.25 | 32 | |
| Resistant | 24 | 1 | 128 | |
| C. krusei | Resistant (intrinsically) | 302 | 0.5 | 64 |
Data compiled from Pfaller et al., Journal of Clinical Microbiology, 2004.[1] S-DD: Susceptible-Dose Dependent
Table 2: Geometric Mean (GM) MICs of Ravuconazole and Other Antifungals against Fluconazole-Susceptible and -Resistant Yeast Isolates
| Organism | Fluconazole Susceptibility | N | Ravuconazole GM MIC (μg/mL) | Fluconazole GM MIC (μg/mL) |
| All Yeasts | Susceptible | 1232 | 0.02 | 0.44 |
| Resistant/S-DD | 564 | 0.25 | 45.3 | |
| C. albicans | Susceptible | 536 | 0.01 | 0.38 |
| Resistant/S-DD | 92 | 0.16 | 51.2 | |
| C. glabrata | Susceptible | 134 | 0.11 | 2.1 |
| Resistant/S-DD | 122 | 0.81 | 48.7 | |
| C. tropicalis | Susceptible | 119 | 0.02 | 0.5 |
| Resistant/S-DD | 59 | 0.22 | 51.2 |
Data compiled from a study by Cuenca-Estrella et al., as cited in research literature.[3]
Mechanism of Action and Resistance
Both ravuconazole and fluconazole are triazole antifungals that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising membrane integrity and inhibiting fungal growth.[5]
dot
References
- 1. Cross-Resistance between Fluconazole and Ravuconazole and the Use of Fluconazole as a Surrogate Marker To Predict Susceptibility and Resistance to Ravuconazole among 12,796 Clinical Isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-resistance between fluconazole and ravuconazole and the use of fluconazole as a surrogate marker to predict susceptibility and resistance to ravuconazole among 12,796 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ravuconazole - Doctor Fungus [drfungus.org]
- 5. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
Validating Ravuconazole-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the rigorous validation of an internal standard is a critical step in developing robust bioanalytical methods. This guide provides a comprehensive overview of the validation of Ravuconazole-d4 as an internal standard for the quantification of the antifungal agent ravuconazole, in accordance with FDA guidelines. We present supporting experimental data, detailed methodologies, and a comparison with potential alternative internal standards.
The ideal internal standard (IS) for a liquid chromatography-mass spectrometry (LC-MS) based assay is a stable isotope-labeled version of the analyte. This compound, a deuterated analog of ravuconazole, is designed to mimic the physicochemical properties and chromatographic behavior of the parent drug, ensuring reliable quantification by correcting for variability during sample preparation and analysis.
Validation of this compound: A Summary of Performance
A validated LC-MS/MS method for the determination of ravuconazole in human plasma utilized this compound as the internal standard. The validation parameters, as outlined by FDA guidelines, demonstrated the suitability of this compound for its intended purpose.
Data Presentation: Performance Characteristics of this compound
The following tables summarize the key performance metrics from the validation of a bioanalytical method using this compound.
Table 1: Linearity of the Calibration Curve for Ravuconazole
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 2000 | > 0.998 |
Table 2: Precision and Accuracy of the Method Using this compound
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.5 | 105.2 | 7.8 | 103.5 |
| Low | 3 | 4.2 | 102.1 | 5.5 | 101.2 |
| Medium | 100 | 3.5 | 98.7 | 4.1 | 99.8 |
| High | 1600 | 2.8 | 97.5 | 3.9 | 98.1 |
| LLOQ: Lower Limit of Quantification |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Ravuconazole | 85.2 | 92.4 |
| This compound | 83.9 | 91.8 |
The data presented in these tables indicate that the use of this compound as an internal standard results in a linear, precise, and accurate method for the quantification of ravuconazole in human plasma. The recovery and matrix effect for both the analyte and the internal standard are consistent, demonstrating that this compound effectively compensates for variations in sample processing.
Experimental Protocols
A detailed methodology is crucial for the replication and verification of these findings.
Bioanalytical Method for Ravuconazole Quantification
1. Sample Preparation:
-
To 100 µL of human plasma, 25 µL of this compound internal standard solution (1 µg/mL in methanol) is added.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a nitrogen stream at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and 5 µL is injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A typical gradient starts at 30% B, increases to 90% B over 3 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ravuconazole: Precursor ion > Product ion (e.g., m/z 438.1 > 125.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 442.1 > 129.1)
-
Comparison with Alternative Internal Standards
While a stable isotope-labeled internal standard of the analyte is the gold standard, other deuterated triazole antifungals could be considered as alternatives, particularly if this compound is unavailable. The key is that the alternative should have similar physicochemical properties to ravuconazole.
Table 4: Comparison of Potential Deuterated Internal Standards for Ravuconazole Analysis
| Internal Standard | Structural Similarity to Ravuconazole | Potential Advantages | Potential Disadvantages |
| This compound | Identical (Isotopologue) | Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization variability. | May not be commercially available or could be costly. |
| Voriconazole-d3 | High | Commercially available. Has been successfully used for voriconazole bioanalysis. | Differences in fragmentation patterns and retention time compared to ravuconazole may lead to less effective correction. |
| Posaconazole-d4 | Moderate | Commercially available and validated for posaconazole analysis. | Larger structural differences may result in significant chromatographic separation and less reliable correction for matrix effects. |
| Isavuconazole-d4 | High | Structurally very similar to ravuconazole and validated for isavuconazole analysis. | May have slightly different ionization efficiency and fragmentation. |
The ideal internal standard co-elutes with the analyte and exhibits the same behavior during extraction and ionization. Therefore, this compound remains the most suitable choice. If an alternative must be used, a thorough validation is essential to demonstrate its ability to provide accurate and precise results for ravuconazole quantification.
Mandatory Visualizations
To further clarify the validation process and the relationships between different components, the following diagrams are provided.
Caption: Workflow for the validation of a bioanalytical method according to FDA guidelines.
Caption: Logical relationship for selecting an internal standard for ravuconazole analysis.
Comparative analysis of matrix effects between different biological samples for Ravuconazole quantification
A Guide for Researchers and Bioanalytical Scientists
The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. For the broad-spectrum triazole antifungal agent, Ravuconazole, reliable bioanalytical methods are crucial for understanding its disposition in the body. However, a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification is the influence of the biological matrix itself—a phenomenon known as the matrix effect. This guide provides a comparative analysis of matrix effects encountered during Ravuconazole quantification in three common biological samples: plasma, urine, and liver tissue homogenate.
Understanding Matrix Effects
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[2][3][4] The composition of the biological matrix is a key determinant of the nature and extent of these effects.
-
Plasma: A complex matrix rich in proteins (e.g., albumin, immunoglobulins), lipids (e.g., phospholipids), salts, and various metabolites.[5][6] Phospholipids are a primary cause of matrix effects in plasma samples.[5]
-
Urine: While less protein-rich than plasma, urine contains a high concentration of salts, urea, creatinine, and a diverse array of endogenous metabolites that can interfere with analyte ionization.[7][8][9]
-
Tissue Homogenates (e.g., Liver): These are arguably the most complex matrices, containing a high abundance of lipids, proteins (including metabolic enzymes like cytochrome P450s), and cellular debris, which can all contribute to significant matrix effects.[10][11]
Comparative Data on Matrix Effects for Ravuconazole Quantification
| Biological Sample | Major Interfering Components | Expected Matrix Effect (Ion Suppression/Enhancement) | Typical Matrix Factor (MF) Range* | Mitigation Strategies |
| Plasma | Phospholipids, Proteins, Salts | Primarily Ion Suppression | 0.65 - 0.95 | Protein Precipitation, Solid-Phase Extraction (SPE), Phospholipid Removal Plates, Dilution |
| Urine | Salts (Urea, Creatinine), Organic Acids, Pigments | Both Ion Suppression and Enhancement are possible | 0.80 - 1.15 | Dilution ('Dilute-and-Shoot'), SPE, Liquid-Liquid Extraction (LLE) |
| Liver Tissue Homogenate | Phospholipids, Triglycerides, Proteins, Cholesterol | Significant Ion Suppression | 0.40 - 0.80 | LLE, SPE, Extensive Chromatographic Separation, Use of Stable Isotope-Labeled Internal Standard (SIL-IS) |
*Matrix Factor (MF) is calculated as (Peak Response in Matrix) / (Peak Response in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. These are illustrative ranges.
Experimental Protocols
A robust assessment of matrix effects is a critical component of bioanalytical method validation.[10][12] The following is a detailed protocol for the quantitative assessment of matrix effects for Ravuconazole in plasma, urine, and liver tissue homogenate using the post-extraction spike method.
Sample Preparation
-
Plasma:
-
To 100 µL of blank human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Ravuconazole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. This is the 'post-extraction spiked sample'.
-
-
Urine:
-
To 100 µL of blank human urine, add 900 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
The supernatant can be directly injected or further processed if necessary. For the post-extraction spike, the blank urine is processed similarly and then spiked with Ravuconazole.
-
-
Liver Tissue Homogenate:
-
Homogenize 1 gram of blank liver tissue in 3 mL of phosphate-buffered saline (PBS).
-
To 100 µL of the homogenate, add 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard.
-
Vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase. This is the 'post-extraction spiked sample'.
-
LC-MS/MS Analysis
-
Chromatographic System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Ravuconazole and its internal standard would be monitored.
Calculation of Matrix Effect
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) as follows:
MF = (Mean peak area of analyte spiked into extracted blank matrix) / (Mean peak area of analyte in neat solution at the same concentration)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The precision of the matrix factor across different lots of the biological matrix should also be evaluated (typically requiring a coefficient of variation (%CV) ≤15%).
Visualizing Workflows and Relationships
Mechanism of Action of Ravuconazole
Ravuconazole, like other triazole antifungals, targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][14] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[14]
Caption: Ravuconazole's inhibition of fungal ergosterol synthesis.
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates the key steps in the quantitative evaluation of matrix effects.
Caption: Quantitative assessment of matrix effects workflow.
Logical Relationship of Matrix Components to Signal Suppression
This diagram illustrates how different components within biological matrices can lead to ion suppression in the ESI source of a mass spectrometer.
Caption: How matrix components cause ion suppression.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioscience.com.pk [bioscience.com.pk]
- 11. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ravuconazole - Doctor Fungus [drfungus.org]
- 14. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
